p,p'-DDE-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNVFOCBFJOQAL-PGRXLJNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=C(Cl)Cl)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
p,p'-DDE-d8: A Technical Guide for Isotope Dilution Mass Spectrometry
This technical guide provides an in-depth overview of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a deuterated internal standard, and its critical role in the quantitative analysis of its non-labeled counterpart, p,p'-DDE, using mass spectrometry. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who employ mass spectrometry for precise and accurate quantification of chemical compounds.
Introduction to p,p'-DDE and its Deuterated Analog
p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1][2] Due to its chemical stability and lipophilic nature, p,p'-DDE bioaccumulates in the food chain and is frequently detected in environmental and biological samples, including human serum.[3] Its widespread presence and potential adverse health effects necessitate sensitive and accurate methods for its quantification.
This compound is the deuterium-labeled version of p,p'-DDE, where eight hydrogen atoms on the phenyl rings have been replaced with deuterium.[1][4] This isotopic substitution results in a molecule that is chemically identical to p,p'-DDE in its behavior during sample preparation and chromatographic separation but is distinguishable by its higher mass in a mass spectrometer.
The Role of this compound in Mass Spectrometry
In quantitative mass spectrometry, particularly with techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), this compound serves as an ideal internal standard for the analysis of p,p'-DDE. This application is based on the principle of Isotope Dilution Mass Spectrometry (IDMS) , a highly accurate quantification method.
The core utility of this compound lies in its ability to compensate for the loss of the target analyte during sample preparation and for variations in instrument response. Because the labeled standard is added to the sample at the beginning of the analytical process, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the native analyte. By measuring the ratio of the signal from the native analyte (p,p'-DDE) to the signal from the isotopically labeled internal standard (this compound), a highly precise and accurate quantification can be achieved, irrespective of sample-to-sample variations.
Quantitative Data for Mass Spectrometry
Accurate quantification using tandem mass spectrometry relies on the selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM). The following tables summarize the key chemical properties and established MRM transitions for both p,p'-DDE and its deuterated internal standard, this compound.
Table 1: Chemical Properties of p,p'-DDE and this compound
| Property | p,p'-DDE | This compound |
| Synonyms | 4,4'-DDE; 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene | 4,4'-DDE-d8; p,p'-Dichlorodiphenyldichloroethylene-d8 |
| CAS Number | 72-55-9 | 93952-19-3 |
| Molecular Formula | C₁₄H₈Cl₄ | C₁₄D₈Cl₄ |
| Molecular Weight | 318.03 g/mol | 326.08 g/mol |
| Exact Mass | 315.93 g/mol | 323.98 g/mol |
Table 2: Exemplary GC-MS/MS Multiple Reaction Monitoring (MRM) Transitions
MRM transitions are instrument-dependent and require optimization. The transitions listed below are examples derived from analytical applications. The transitions for this compound are predicted based on an 8 Dalton mass shift from the corresponding p,p'-DDE ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| p,p'-DDE | 246.0 | 176.1 | 211.1 |
| 315.8 | 246.0 | - | |
| 246.1 | 176.2 | - | |
| This compound (Predicted) | 254.0 | 184.1 | 219.1 |
| 323.8 | 254.0 | - | |
| 254.1 | 184.2 | - |
-
Precursor Ion: The molecular ion or a major fragment ion of the target analyte selected in the first quadrupole.
-
Product Ion (Quantifier): The most abundant and specific fragment ion used for quantification.
-
Product Ion (Qualifier): A second fragment ion used for confirmation of the analyte's identity.
Experimental Protocol: Quantification of p,p'-DDE in Human Serum
This section outlines a representative protocol for the analysis of p,p'-DDE in human serum using isotope dilution GC-MS/MS. This protocol is a composite of established methodologies and should be validated for specific laboratory conditions.
4.1 Materials and Reagents
-
p,p'-DDE analytical standard
-
This compound internal standard solution (e.g., in isooctane)
-
Hexane, Acetone, Dichloromethane (all pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
Formic Acid
-
Deionized Water
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Nitrogen gas for evaporation
4.2 Sample Preparation
-
Sample Collection: Collect 1-2 mL of human serum in a glass vial.
-
Spiking: Add a known amount of the this compound internal standard solution to each serum sample, vortex briefly. This step is critical and should be done before any extraction steps.
-
Protein Precipitation & Denaturation: Add 2 mL of formic acid to the serum, vortex for 1 minute.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a hexane:acetone (1:1, v/v) mixture to the sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process twice more, combining the organic extracts.
-
-
Drying: Pass the combined organic extract through a glass column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Solvent Exchange: Reconstitute the residue in 1 mL of hexane for GC-MS/MS analysis.
4.3 GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL injection in splitless mode.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 min.
-
-
Mass Spectrometer (MS): Triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MRM Transitions: Monitor the transitions for both p,p'-DDE and this compound as listed in Table 2. Dwell times for each transition should be optimized.
4.4 Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of p,p'-DDE and a constant concentration of the this compound internal standard.
-
Ratio Calculation: For each standard and sample, calculate the peak area ratio of the p,p'-DDE quantifier transition to the this compound quantifier transition.
-
Quantification: Plot the peak area ratio against the concentration of p,p'-DDE for the calibration standards. Use the resulting linear regression equation to calculate the concentration of p,p'-DDE in the unknown samples based on their measured peak area ratios.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of p,p'-DDE using this compound as an internal standard.
References
Technical Guide: p,p'-DDE-d8 - Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis, purity assessment, and relevant biological pathways for the deuterated internal standard, p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8). This document is intended to serve as a valuable resource for researchers utilizing this compound in analytical methodologies.
Certificate of Analysis
A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information about its identity, purity, and quality. While a specific CoA for this compound was not publicly available, the following table summarizes the typical data points and representative values based on a CoA for a similar deuterated pesticide standard, Atrazine-d5. This information is crucial for ensuring the accuracy and reliability of experimental results.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method |
| Identity | ||
| Chemical Name | 1,1'-(2,2-dichloroethenylidene)bis[4-chlorobenzene-d4] | - |
| CAS Number | 93952-19-3 | - |
| Molecular Formula | C₁₄D₈Cl₄ | - |
| Molecular Weight | 326.08 g/mol | Mass Spectrometry |
| Purity | ||
| Chemical Purity | ≥98% | Gas Chromatography (GC) |
| Isotopic Purity (d8) | ≥99 atom % D | Mass Spectrometry (MS) |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in acetone, acetonitrile, methanol | - |
| Residual Solvents | ||
| Acetone | <0.1% | Headspace GC |
| Hexane | <0.05% | Headspace GC |
| Inorganic Impurities | ||
| Heavy Metals (as Pb) | ≤10 ppm | Inductively Coupled Plasma (ICP) |
| Storage and Handling | ||
| Storage Conditions | 2-8°C, protect from light | - |
| Stability | Stable under recommended storage conditions | - |
Experimental Protocols for Purity Assessment
The purity of this compound is typically determined using a combination of analytical techniques to assess both chemical and isotopic purity. The following are detailed methodologies for key experiments.
Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method determines the percentage of this compound relative to any organic impurities.
Objective: To quantify the chemical purity of this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Reagents and Materials:
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This compound sample
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High-purity solvent (e.g., acetone, hexane)
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Internal Standard (if using for quantification)
Procedure:
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Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a known volume of a suitable high-purity solvent to prepare a stock solution. Prepare a series of dilutions for calibration if performing quantitative analysis against a certified reference material.
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GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
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Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C, hold for 10 minutes
-
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MS Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
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Scan Range: m/z 50-450
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify and integrate the peaks of any impurities.
-
Calculate the chemical purity by the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Isotopic Purity by Mass Spectrometry (MS)
This method determines the isotopic enrichment of deuterium in the this compound molecule.
Objective: To determine the percentage of the d8 isotopologue.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable inlet system (e.g., GC or direct infusion).
Procedure:
-
Sample Introduction: Introduce the this compound sample into the mass spectrometer.
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Mass Spectral Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues (d0 to d8).
-
Data Analysis:
-
Identify the molecular ion cluster of p,p'-DDE.
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Measure the ion intensities of the monoisotopic peak of the unlabeled p,p'-DDE (d0) and all its deuterated isotopologues up to d8.
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Calculate the isotopic purity (atom % D) by comparing the relative abundance of the d8 isotopologue to the sum of all isotopologues.
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Purity by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
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This compound sample
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Certified internal standard with known purity (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample.
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Accurately weigh a precise amount of the certified internal standard.
-
Dissolve both in a known volume of a deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
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Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Biological Pathways and Mechanisms
p,p'-DDE is the primary and most stable metabolite of the insecticide DDT. Understanding its formation and biological effects is crucial for toxicological and environmental research.
Metabolic Pathway of DDT to p,p'-DDE
DDT undergoes dehydrochlorination in biological systems and the environment to form the more persistent p,p'-DDE.
Caption: Metabolic conversion of p,p'-DDT to its persistent metabolite p,p'-DDE.
p,p'-DDE as an Androgen Receptor Antagonist
p,p'-DDE is a known endocrine disruptor that acts as an antagonist to the androgen receptor (AR). This interaction can disrupt normal hormonal signaling.
Caption: Mechanism of p,p'-DDE as an androgen receptor antagonist.
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of p,p'-DDE-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a crucial internal standard for quantitative analysis. The guide details the synthetic pathway, experimental protocols, purification methods, and analytical characterization.
Introduction
p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT). Due to its prevalence and persistence in the environment, accurate quantification of p,p'-DDE in various matrices is essential for environmental monitoring and toxicological studies. Isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification methods. The eight deuterium atoms on the aromatic rings of this compound make it an ideal internal standard, as it co-elutes with the native analyte but is clearly distinguishable by its mass-to-charge ratio.
This guide outlines the synthesis of this compound, which is achieved through the dehydrohalogenation of its deuterated precursor, p,p'-DDT-d8.
Synthetic Pathway
The synthesis of this compound involves a single-step dehydrohalogenation of p,p'-DDT-d8. This reaction is typically base-catalyzed and proceeds with the elimination of a molecule of hydrogen chloride (HCl) to form a double bond.
Caption: Synthetic pathway for this compound from p,p'-DDT-d8.
Experimental Protocols
The following protocol is adapted from established methods for the dehydrohalogenation of DDT to DDE and is applicable to the synthesis of this compound from commercially available p,p'-DDT-d8.
Materials and Reagents
-
p,p'-DDT-d8 (isotopic purity ≥ 98%)
-
Sodium hydroxide (NaOH)
-
Ethanol (anhydrous)
-
n-Hexane (analytical grade)
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Silica gel (for column chromatography)
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of p,p'-DDT-d8 in anhydrous ethanol.
-
Addition of Base: While stirring, add a solution of sodium hydroxide in ethanol to the reaction mixture. A typical molar ratio of NaOH to p,p'-DDT-d8 is 2:1 to ensure complete reaction.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess base with a dilute acid (e.g., 1 M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and add n-hexane and deionized water. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification
The crude this compound is purified by column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using n-hexane as the eluent.
-
Loading: Dissolve the crude product in a minimal amount of n-hexane and load it onto the column.
-
Elution: Elute the column with n-hexane. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product as a white crystalline solid.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual yields and purity may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value | Method of Determination |
| Starting Material | ||
| p,p'-DDT-d8 | 1.00 g | Gravimetric |
| Product | ||
| This compound (crude) | ~0.90 g | Gravimetric |
| This compound (purified) | ~0.85 g | Gravimetric |
| Reaction Yield | ~95% | Calculated |
| Isotopic Purity | >99% | Mass Spectrometry |
| Chemical Purity | >98% | NMR Spectroscopy, GC-MS |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the product and to assess its chemical purity. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the non-deuterated analogue will be absent, confirming the high level of deuteration.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and isotopic purity of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, and the isotopic distribution will confirm the presence of eight deuterium atoms. High-resolution mass spectrometry can be used for precise mass determination and confirmation of the elemental composition.[1]
Conclusion
The synthesis of this compound from p,p'-DDT-d8 via base-catalyzed dehydrohalogenation is a straightforward and efficient method for producing this essential internal standard. The detailed protocol and analytical methods provided in this guide will be valuable for researchers and scientists in the fields of environmental analysis, toxicology, and drug development who require high-purity, isotopically labeled standards for their quantitative studies.
References
The Quintessential Guide to p,p'-DDE-d8 as a Surrogate Standard in Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) as a surrogate standard in the robust analysis of environmental contaminants. In the realm of environmental science and toxicology, achieving accurate and precise quantification of pollutants is paramount. Surrogate standards are the bedrock of reliable analytical methodology, and this compound has emerged as a critical tool for monitoring its non-labeled counterpart, p,p'-DDE, a persistent and bioaccumulative metabolite of the insecticide DDT.
Introduction to Surrogate Standards in Environmental Analysis
In quantitative analytical chemistry, particularly for complex matrices such as soil, water, sediment, and biological tissues, the multi-step process of sample preparation, extraction, and cleanup can lead to variable analyte loss. A surrogate standard is a compound that is chemically similar to the target analyte(s) but is not expected to be present in the environmental sample.[1] It is added to every sample, standard, and blank in a known amount before any extraction or cleanup procedures are performed.[2] The subsequent recovery of the surrogate provides a measure of the efficiency and accuracy of the analytical method for each specific sample, allowing for the correction of analyte concentrations and ensuring the quality and defensibility of the data. Deuterated analogs of target analytes, such as this compound, are ideal surrogates as they exhibit nearly identical physicochemical properties and chromatographic behavior to the native compound, but are distinguishable by mass spectrometry.
Physicochemical Properties of this compound
The properties of this compound are virtually identical to those of p,p'-DDE, with the key difference being a higher molecular weight due to the substitution of eight hydrogen atoms with deuterium. This isotopic labeling makes it an excellent mimic for the native compound during analytical procedures.
| Property | Value | Reference |
| Chemical Name | 1,1'-(2,2-Dichloroethenylidene)bis[4-chlorobenzene-d4] | N/A |
| Synonyms | 4,4'-DDE-d8, p,p'-Dichlorodiphenyldichloroethylene-d8 | N/A |
| CAS Number | 93952-19-3 | N/A |
| Molecular Formula | C₁₄D₈Cl₄ | [3] |
| Molecular Weight | 326.08 g/mol | [3] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, acetone, toluene) | [4] |
| LogP (Octanol-Water Partition Coefficient) | ~6.51 (for p,p'-DDE) |
Experimental Protocols
The following sections outline detailed methodologies for the use of this compound as a surrogate standard in the analysis of environmental samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Preparation of Standards
Proper preparation of stock and working solutions is critical for accurate quantification.
-
Primary Stock Solution (e.g., 100 µg/mL):
-
Purchase a certified this compound standard (e.g., 1 mg).
-
Allow the standard to equilibrate to room temperature before opening.
-
Quantitatively transfer the standard to a 10 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as isooctane or toluene.
-
Store the stock solution at ≤ 6 °C in the dark.
-
-
Surrogate Spiking Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the primary stock solution. For example, dilute 100 µL of the 100 µg/mL stock solution to 10 mL with acetone or another appropriate solvent compatible with the sample matrix and extraction method.
-
This working solution is used to spike all samples, blanks, and quality control (QC) samples.
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing the native p,p'-DDE and other target organochlorine pesticides at various concentrations (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Spike each calibration standard with the surrogate spiking solution to achieve a constant concentration of this compound (e.g., 20 ng/mL) in every vial. This allows for the use of isotope dilution quantification.
-
Sample Preparation, Extraction, and Cleanup
The choice of extraction and cleanup method depends on the sample matrix. The following are generalized protocols.
3.2.1 Water Sample Extraction (Liquid-Liquid Extraction - LLE)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spiking: Add a precise volume (e.g., 100 µL) of the 1 µg/mL this compound surrogate spiking solution to the sample. Also spike any required matrix spike (MS) and matrix spike duplicate (MSD) samples with the native analyte standard.
-
Add 60 mL of dichloromethane to the funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or rotary evaporator.
-
Perform a solvent exchange to hexane.
-
Proceed to cleanup or directly to GC-MS/MS analysis.
3.2.2 Soil/Sediment Sample Extraction (Soxhlet Extraction)
-
Homogenize the soil or sediment sample.
-
Weigh approximately 10-20 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Spiking: Add the this compound surrogate spiking solution directly onto the sample/sodium sulfate mixture.
-
Place the spiked sample into a Soxhlet extraction thimble.
-
Extract the sample for 12-24 hours with a suitable solvent mixture, such as acetone/hexane (1:1).
-
Concentrate the resulting extract to approximately 1-5 mL.
-
Proceed to cleanup.
3.2.3 Sample Extract Cleanup (Silica Gel Chromatography)
-
Prepare a silica gel column by packing a chromatography column with activated silica gel slurried in hexane.
-
Load the concentrated extract onto the top of the column.
-
Elute the column with a sequence of solvents of increasing polarity (e.g., hexane followed by a hexane/dichloromethane mixture) to separate the target analytes from interfering compounds.
-
Collect the fraction containing p,p'-DDE and this compound.
-
Concentrate the cleaned extract to a final volume of 1 mL for GC-MS/MS analysis.
GC-MS/MS Instrumental Analysis
Analysis is typically performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Typical Value / Condition |
| Gas Chromatograph | Agilent 7890 or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial 110°C for 2 min, ramp at 15°C/min to 200°C, then ramp at 5°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for p,p'-DDE and this compound
The selection of precursor and product ions is crucial for selective detection. The following are example transitions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| p,p'-DDE | 318 | 246 | 176 | 20 |
| This compound (Surrogate) | 326 | 252 | 184 | 20 |
Note: Optimal collision energies and transitions should be determined empirically on the specific instrument used.
Data Analysis and Quality Control
Quantification
The concentration of native p,p'-DDE in the sample is calculated using the isotope dilution method. The ratio of the peak area of the native analyte to the peak area of the deuterated surrogate is used to determine the concentration from the calibration curve. This method automatically corrects for variations in extraction efficiency and instrument response.
Quality Control and Acceptance Criteria
Surrogate recovery is a primary indicator of method performance for an individual sample.
Surrogate Recovery Calculation:
Recovery (%) = (Amount Found / Amount Spiked) x 100
Acceptance Criteria:
The acceptable recovery limits for surrogates can vary by regulatory method and laboratory standard operating procedures. Typical ranges are between 50% and 150%. If surrogate recovery falls outside these limits, the data may need to be flagged as estimated ("J") or, in severe cases, rejected ("R").
Example Recovery Data:
The following table presents example recovery data for the native p,p'-DDE analyte, where this compound was used as an internal standard for quantification, demonstrating the method's accuracy across different concentrations in a fish matrix.
| Spiking Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD %) |
| 5 | 95 | 11.2 |
| 10 | 97 | 9.8 |
| 25 | 103 | 7.5 |
| 50 | 101 | 6.1 |
| 100 | 99 | 5.3 |
Data adapted from a method validation study in trout tissue.
Visualizations
Logical Workflow for Surrogate Standard Use
The following diagram illustrates the integration of the this compound surrogate standard into the analytical workflow.
Caption: Workflow for using this compound as a surrogate standard.
Quality Control Logic Diagram
This diagram outlines the decision-making process based on surrogate recovery results.
Caption: Decision logic for this compound surrogate recovery.
Conclusion
The use of this compound as a surrogate standard is an indispensable practice for the accurate and reliable quantification of p,p'-DDE in complex environmental matrices. Its chemical similarity to the native analyte ensures it faithfully tracks the performance of the analytical method from extraction to analysis. By implementing robust experimental protocols, including the use of isotope dilution GC-MS/MS, and adhering to strict quality control criteria for surrogate recovery, researchers and scientists can produce high-quality, defensible data essential for environmental monitoring, risk assessment, and regulatory compliance.
References
- 1. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. response.epa.gov [response.epa.gov]
- 3. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Isotope Dilution Mass Spectrometry with p,p'-DDE-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of isotope dilution mass spectrometry (IDMS) for the highly accurate quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), utilizing its deuterated stable isotope, p,p'-DDE-d8, as an internal standard. This technique is a cornerstone for precise and reliable measurement in environmental monitoring, human biomonitoring, and toxicology studies.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This "isotope-labeled standard" (in this case, this compound) serves as an internal benchmark. Because the labeled and unlabeled compounds (the "native" analyte) are chemically identical, they behave identically during sample preparation, extraction, and chromatographic separation. Any loss of the native analyte during these steps will be mirrored by a proportional loss of the isotope-labeled standard.
By measuring the ratio of the native analyte to the isotope-labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with high accuracy and precision, effectively correcting for variations in sample processing and instrument response.
The Role of this compound
This compound is the ideal internal standard for p,p'-DDE analysis. It is a synthetic version of p,p'-DDE where eight hydrogen atoms have been replaced with deuterium atoms. This mass difference of 8 atomic mass units allows the mass spectrometer to distinguish between the native p,p'-DDE and the this compound internal standard, while their chemical properties remain virtually identical. This ensures they co-elute during chromatography and experience the same ionization and fragmentation efficiencies in the mass spectrometer.
Experimental Workflow and Methodologies
The following sections detail a generalized experimental protocol for the analysis of p,p'-DDE in biological and environmental matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.
Experimental Workflow Diagram
Caption: Generalized workflow for p,p'-DDE analysis using IDMS.
Detailed Experimental Protocols
1. Sample Preparation (Human Serum Example)
This protocol is a composite of established methods for the analysis of organochlorine pesticides in human serum.
-
Sample Collection and Storage: Collect whole blood in anticoagulant-free tubes. Allow the blood to clot and centrifuge to separate the serum. Store serum samples at -20°C or lower until analysis.
-
Spiking with Internal Standard: To a known volume (e.g., 1 mL) of serum, add a precise amount of a this compound standard solution in a suitable solvent (e.g., isooctane) to achieve a target concentration (e.g., 25 ng/mL).[1] Allow the sample to equilibrate for at least 30 minutes.
-
Protein Precipitation and Extraction (Liquid-Liquid Extraction - LLE):
-
Add a protein precipitating agent, such as formic acid or acetonitrile.
-
Perform a liquid-liquid extraction by adding a mixture of organic solvents, for instance, n-hexane and dichloromethane (1:1, v/v).[1]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery of the analytes.
-
-
Sample Cleanup:
-
The combined organic extracts can be further purified using techniques like dispersive solid-phase extraction (dSPE) with sorbents such as C18 and primary secondary amine (PSA) to remove interfering matrix components like lipids.
-
Alternatively, for cleaner samples, a simple concentration step may be sufficient.
-
-
Concentration: Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen gas. Reconstitute the residue in a small, known volume of a solvent compatible with the GC-MS/MS system (e.g., hexane or isooctane).
2. GC-MS/MS Analysis
The following table outlines typical GC-MS/MS parameters for the analysis of p,p'-DDE and its deuterated internal standard.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Injector | Splitless mode |
| Inlet Temperature | 250 - 280 °C |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Oven Temperature Program | Initial temp: 55-70°C, hold for 1-2 min, ramp to 150-200°C at 25-60°C/min, then ramp to 280-300°C at 5-10°C/min, hold for 2-5 min. |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 - 280 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Data Acquisition and Processing
-
Multiple Reaction Monitoring (MRM): To enhance selectivity and sensitivity, specific precursor-to-product ion transitions are monitored for both p,p'-DDE and this compound. The table below provides commonly used MRM transitions.
-
Peak Integration: The chromatographic peaks corresponding to the selected MRM transitions for both the native analyte and the internal standard are integrated to determine their respective areas.
-
Isotope Ratio Calculation and Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of native p,p'-DDE and a constant concentration of this compound. The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte. The concentration of p,p'-DDE in the unknown sample is then determined by calculating its peak area ratio and interpolating from the calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of p,p'-DDE using IDMS with this compound.
Table 1: GC-MS/MS MRM Parameters for p,p'-DDE and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| p,p'-DDE | 318 | 246 | 15 - 20 | Quantifier |
| 318 | 248 | 15 - 20 | Qualifier | |
| 246 | 176 | 20 - 25 | Quantifier[2][3] | |
| This compound | 326 | 252 | 15 - 20 | - |
| 326 | 184 | 25-30 | -[1] |
Note: Optimal collision energies may vary between instruments and should be determined empirically.
Table 2: Method Performance Data from Various Studies
| Matrix | Extraction Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Trout | Liquid-Liquid Extraction | 73-112 | 0.6-8.3 µg/kg | 2-25 µg/kg | |
| Whole Milk | QuEChERS with EMR—Lipid dSPE | 70-120 (required) | Not specified | Not specified | |
| Human Serum | Not specified | 99 (for similar OCPs) | Not specified | ~0.5 µg/L |
Signaling Pathways and Logical Relationships
The core logical relationship in Isotope Dilution Mass Spectrometry is the direct proportionality between the analyte concentration and the ratio of the native analyte signal to the internal standard signal. This relationship is what enables accurate quantification despite variations in sample preparation and analysis.
Caption: Core principle of quantification in IDMS.
Conclusion
Isotope Dilution Mass Spectrometry using this compound as an internal standard provides a robust and highly accurate method for the quantification of p,p'-DDE in complex matrices. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, leading to reliable and defensible data. This guide offers a foundational understanding and practical framework for researchers, scientists, and professionals in drug development to implement this powerful analytical technique. Adherence to detailed and validated protocols is crucial for achieving the highest quality results in the analysis of this persistent environmental contaminant.
References
- 1. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to p,p'-DDE-d8 for Precise Quantification of Persistent Organic Pollutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of deuterated p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE-d8) as an internal standard for the accurate quantification of persistent organic pollutants (POPs). Utilizing isotope dilution mass spectrometry (IDMS), this compound offers a robust methodology to account for analytical variability, ensuring high precision and accuracy in complex matrices.
The Principle of Isotope Dilution
Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before any sample preparation steps.[1] The labeled standard, in this case, this compound, is chemically identical to the target analyte (native p,p'-DDE) but has a different mass due to the presence of deuterium atoms. By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry, the initial concentration of the analyte in the sample can be accurately determined, compensating for any losses during extraction, cleanup, and analysis.
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of POPs using this compound as an internal standard.
References
The Persistent Threat of p,p'-DDE: A Technical Guide to its Biological Significance and the Critical Role of Labeled Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound biological impact of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), the primary and highly persistent metabolite of the insecticide DDT. As a pervasive environmental contaminant, p,p'-DDE continues to pose significant health risks to wildlife and humans. This document delves into its mechanisms of action, toxicological effects, and metabolic pathways. Furthermore, it highlights the indispensable role of labeled p,p'-DDE analogs in the accurate quantification and study of this compound, a critical aspect for research and regulatory monitoring.
Biological Significance of p,p'-DDE
p,p'-DDE is a persistent organic pollutant (POP) that bioaccumulates in fatty tissues, magnifying its concentration up the food chain.[1][2] Its lipophilic nature contributes to its long biological half-life, leading to chronic exposure and a range of adverse health effects.[3]
Mechanisms of Action
The toxicity of p,p'-DDE is multifaceted, primarily attributed to its role as an endocrine disruptor and a neurotoxicant.
1.1.1 Endocrine Disruption: The most well-documented effect of p,p'-DDE is its anti-androgenic activity.[4][5] It acts as a competitive antagonist of the androgen receptor (AR), inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This disruption of androgen signaling can lead to abnormalities in male reproductive development and function. While p,p'-DDE has weak estrogenic activity, some studies suggest it can also interfere with estrogen signaling pathways.
1.1.2 Neurotoxicity: p,p'-DDE exerts neurotoxic effects by interfering with ion channel function in neurons. It has been shown to inhibit the inactivation of voltage-gated sodium channels, leading to a state of hyperexcitability. Additionally, it can reduce potassium transport across neuronal membranes and inhibit crucial ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, which are vital for neuronal repolarization.
Toxicological Effects
The disruption of these fundamental biological processes by p,p'-DDE manifests in a variety of toxicological outcomes.
1.2.1 Reproductive and Developmental Effects: Exposure to p,p'-DDE has been linked to a range of reproductive and developmental problems. In males, this includes decreased anogenital distance, delayed puberty, and impaired semen quality. In females, it has been associated with an increased risk of breast cancer, although the evidence is not consistently conclusive. One of the most famous ecological impacts of p,p'-DDE is eggshell thinning in various bird species, which led to significant population declines. This is believed to be caused by the inhibition of calcium ATPase in the shell gland, reducing calcium carbonate transport.
1.2.2 Hepatic Effects: The liver is a primary target for p,p'-DDE toxicity. Chronic exposure can lead to increased liver weight, hepatic fatty metamorphosis, and focal necrosis. p,p'-DDE is also considered a probable human carcinogen, with studies in animals showing an increased incidence of liver tumors.
1.2.3 Immunological Effects: p,p'-DDE has been shown to have immunosuppressive effects. Studies in rats have demonstrated that exposure can suppress both humoral and cell-mediated immunological responses.
Metabolic Pathways
p,p'-DDE is the major metabolic product of the insecticide p,p'-DDT. The metabolism of p,p'-DDT to p,p'-DDE primarily occurs through a process of dehydrochlorination. Further metabolism of p,p'-DDE is very slow, contributing to its persistence in the body. The primary route of excretion for DDT metabolites is through the urine, with 2,2-bis(p-chlorophenyl)acetic acid (DDA) being the major urinary metabolite.
Quantitative Data on p,p'-DDE Effects
The following tables summarize key quantitative data related to the toxicological effects of p,p'-DDE from various studies.
Table 1: Reproductive and Developmental Effects of p,p'-DDE
| Species | Exposure Route | Dose | Effect | Reference |
| Rat (in utero) | Oral | 100 mg/kg/day | Decreased anogenital distance in male offspring | |
| Mouse (adult female) | Dietary | 49 mg/kg/day for 78 weeks | 40% mortality rate | |
| Rat (adult male) | Dietary (200 ppm) | ~20 mg/kg/day for 6 weeks | Suppressed humoral and cell-mediated immunity | |
| Human | In vitro | 50-100 µM | Decreased ATP levels and motility of sperm |
Table 2: Hepatic and Carcinogenic Effects of p,p'-DDE
| Species | Exposure Route | Dose | Effect | Reference |
| Rat | Chronic oral | ~31 mg/kg/day | Increased incidence of hepatic fatty metamorphosis | |
| Hamster | Chronic oral | ~48 mg/kg/day | Hepatic focal necrosis | |
| Mouse and Hamster | Chronic dietary | Not specified | Increased incidence of liver tumors | |
| Female Rat | Chronic dietary | Not specified | Increased incidence of thyroid tumors |
Role of Labeled p,p'-DDE Analogs
The accurate quantification of p,p'-DDE in complex biological and environmental matrices is essential for assessing exposure and understanding its health effects. Labeled analogs of p,p'-DDE, particularly those incorporating stable isotopes like Carbon-13 (¹³C), are invaluable tools in analytical chemistry for this purpose.
Application as Internal Standards
Isotope-labeled p,p'-DDE, such as 4,4′-DDE (ring-¹³C₁₂), serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) methods, most commonly gas chromatography-mass spectrometry (GC-MS). An internal standard is a known amount of a compound added to a sample prior to analysis.
The key advantages of using a labeled internal standard are:
-
Correction for Sample Loss: It compensates for the loss of the target analyte during sample preparation, extraction, and cleanup, as the labeled and unlabeled compounds behave almost identically.
-
Correction for Instrumental Variability: It corrects for variations in instrument response, such as fluctuations in injection volume and detector sensitivity.
-
Improved Accuracy and Precision: By normalizing the response of the native analyte to that of the internal standard, the accuracy and precision of the quantification are significantly improved.
Experimental Protocols
Androgen Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure to assess the ability of p,p'-DDE to competitively inhibit the binding of a radiolabeled androgen to the androgen receptor.
-
Preparation of Cytosol: Prepare a cytosolic fraction containing androgen receptors from a target tissue (e.g., rat prostate).
-
Incubation: Incubate the cytosol with a constant concentration of a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of unlabeled p,p'-DDE or a known androgen (e.g., DHT) as a positive control.
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method like dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Quantification of p,p'-DDE in Biological Samples using GC-MS with a Labeled Internal Standard
This protocol provides a general workflow for the analysis of p,p'-DDE in a biological matrix (e.g., serum, adipose tissue).
-
Sample Preparation: Homogenize the tissue sample.
-
Spiking with Internal Standard: Add a known amount of ¹³C-labeled p,p'-DDE to the homogenate.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids and organochlorine pesticides from the sample matrix.
-
Cleanup: Use techniques like gel permeation chromatography (GPC) or silica gel chromatography to remove interfering co-extracted substances (e.g., lipids).
-
Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject the extract into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the mixture, and the MS detects and quantifies the native p,p'-DDE and the labeled internal standard based on their specific mass-to-charge ratios.
-
Quantification: Calculate the concentration of p,p'-DDE in the original sample by comparing the peak area of the native analyte to the peak area of the known amount of the internal standard.
Visualizations
The following diagrams illustrate key pathways and workflows related to p,p'-DDE.
Caption: p,p'-DDE's anti-androgenic mechanism of action.
Caption: Simplified metabolic pathway of p,p'-DDT.
Caption: Experimental workflow for p,p'-DDE analysis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Long-Term Storage of p,p'-DDE-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) and recommendations for its long-term storage. As a deuterated internal standard, the integrity of this compound is paramount for accurate and reliable analytical results in various research and development applications.
Introduction to this compound
p,p'-DDE is the primary and most stable metabolite of the persistent organochlorine pesticide p,p'-DDT. Due to its persistence and bioaccumulative properties, it is a frequent target analyte in environmental and biological monitoring. This compound, the deuterated analog of p,p'-DDE, serves as an ideal internal standard for quantification in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the native compound, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for precise differentiation and quantification.
Stability of this compound
p,p'-DDE is known to be a highly stable and recalcitrant compound.[1] The deuterated form, this compound, is expected to exhibit similar or even slightly enhanced stability due to the kinetic isotope effect, where the heavier deuterium atoms can lead to slower reaction rates.
Factors Affecting Stability
Several factors can influence the long-term stability of this compound in solution:
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Photodegradation can occur upon exposure to UV radiation.[2]
-
Solvent: The choice of solvent can impact the stability of the compound. While generally stable in most organic solvents, reactive solvents should be avoided.
-
Oxygen: The presence of oxygen can contribute to oxidative degradation, although p,p'-DDE is not highly susceptible to oxidation.
Quantitative Stability Data
Table 1: Estimated Long-Term Stability of this compound as a Neat Compound
| Storage Condition | Recommended Temperature | Expected Shelf Life |
| Solid (Neat) | -20°C | ≥ 36 months |
| Solid (Neat) | 4°C | Up to 24 months |
Data extrapolated from information on non-deuterated p,p'-DDE.[3]
Table 2: Estimated Long-Term Stability of this compound in Organic Solvents
| Solvent | Storage Temperature | Expected Shelf Life (in sealed ampoules, protected from light) |
| Toluene | -20°C | ≥ 30 months |
| Isooctane | -20°C | ≥ 24 months |
| Acetone | -20°C | ≥ 24 months |
| Hexane | -20°C | ≥ 24 months |
| Acetonitrile | -20°C | ≥ 24 months |
Data extrapolated from certificates of analysis and general knowledge of organochlorine pesticide stability.[4][5] It is crucial to note that once an ampoule is opened, the stability may decrease. It is recommended to use the solution promptly or transfer it to smaller, tightly sealed vials to minimize headspace and solvent evaporation.
Long-Term Storage Recommendations
To ensure the integrity of this compound for use as an internal standard, the following long-term storage conditions are recommended:
-
Temperature: Store at or below -20°C. This is the most critical factor in preserving the compound's stability.
-
Light: Protect from all sources of light, especially UV light. Use amber glass vials or store in a dark location.
-
Container: Store in high-quality, inert glass containers with PTFE-lined screw caps to prevent solvent evaporation and contamination. For solutions, sealed glass ampoules are ideal for long-term storage.
-
Atmosphere: For maximum stability, especially for neat materials that will be stored for extended periods, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Solvent Choice: Use high-purity, pesticide-grade or equivalent solvents. Non-polar solvents like toluene, isooctane, and hexane are generally excellent choices. While acetone and acetonitrile are also suitable, their higher polarity might make them slightly more reactive over very long periods.
Experimental Protocol: Long-Term Stability Assessment of this compound
This protocol outlines a general procedure for conducting a long-term stability study of a this compound stock solution.
Objective
To determine the stability of a this compound stock solution in a selected organic solvent under defined storage conditions over a specified period.
Materials
-
This compound certified reference material (neat solid)
-
High-purity organic solvent (e.g., toluene, isooctane)
-
Class A volumetric flasks and pipettes
-
Amber glass ampoules or vials with PTFE-lined screw caps
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
A stable, non-deuterated internal standard for analysis (e.g., PCB 209)
Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound neat material.
-
Dissolve the material in the chosen solvent in a Class A volumetric flask to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass ampoules or vials.
-
If using vials, ensure they are filled to minimize headspace and tightly sealed.
-
Prepare a sufficient number of aliquots for all planned time points and replicates.
-
Store the aliquots under the desired conditions (e.g., -20°C in the dark).
-
-
Time Point Zero (T0) Analysis:
-
Immediately after preparation, analyze three freshly prepared aliquots.
-
Prepare a calibration curve using freshly prepared standards.
-
Add a fixed amount of the non-deuterated internal standard (e.g., PCB 209) to each sample just before analysis.
-
Analyze the samples by GC-MS and determine the initial concentration of this compound. This will serve as the baseline.
-
-
Subsequent Time Point Analysis:
-
At predetermined intervals (e.g., 3, 6, 12, 18, 24, 36 months), retrieve three aliquots from storage.
-
Allow the aliquots to equilibrate to room temperature.
-
Add the non-deuterated internal standard and analyze by GC-MS using a freshly prepared calibration curve.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each time point.
-
Compare the mean concentration at each time point to the T0 concentration.
-
The stability is often expressed as the percentage of the initial concentration remaining. A common acceptance criterion for stability is a concentration that remains within ±10% of the initial value.
-
Degradation Pathways
The primary degradation pathway for p,p'-DDT in the environment is dehydrochlorination to form p,p'-DDE. p,p'-DDE itself is very resistant to further degradation. Potential, albeit slow, degradation pathways include:
-
Photodegradation: Exposure to UV light can lead to the breakdown of the molecule, potentially through dechlorination and ring cleavage.
-
Reductive Dechlorination: Under anaerobic conditions, microbial action can lead to the removal of chlorine atoms.
The deuteration in this compound is on the aromatic rings and is not expected to alter these fundamental degradation pathways.
Visualizations
Logical Relationship for this compound Stability
The following diagram illustrates the key factors influencing the stability of this compound and the resulting outcomes.
Caption: Key factors influencing the stability of this compound.
Recommended Storage Workflow
This diagram outlines the recommended workflow for the preparation and long-term storage of this compound solutions.
References
- 1. DDE remediation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photooxidation of DDT and DDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DDE, p,p- – CRM LABSTANDARD [crmlabstandard.com]
- 4. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDE, p,p- solution – CRM LABSTANDARD [crmlabstandard.com]
A Technical Guide to p,p'-DDE-d8: Commercial Availability and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) and its critical role as an internal standard in analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of p,p'-DDE.
Introduction
p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to its long half-life and lipophilic nature, p,p'-DDE bioaccumulates in the food chain, posing potential health risks to humans and wildlife. Accurate and precise quantification of p,p'-DDE in various matrices is therefore crucial for toxicological studies, environmental monitoring, and human health risk assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in these analyses, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.
Commercial Suppliers and Availability of this compound
A variety of chemical suppliers offer this compound in different formats, including neat standards and solutions at various concentrations. The selection of a suitable standard will depend on the specific requirements of the analytical method and the laboratory's standard operating procedures. The following table summarizes the offerings from several prominent commercial suppliers.
| Supplier | Catalog Number | Product Description | Chemical Purity | Isotopic Purity | Form |
| AccuStandard | D-12041100AC-1ML | 4,4'-DDE D8 100 µg/mL in Acetone | Not specified | Not specified | Solution |
| Cambridge Isotope Laboratories, Inc. | DLM-2134 | This compound | ≥98% | 98 atom % D | Neat Solid |
| LGC Standards | DRE-XA12041100AC | 4,4'-DDE D8 100 µg/mL in Acetone | Not specified | Not specified | Solution |
| Toronto Research Chemicals (TRC) | D434197 | This compound | Not specified | Not specified | Not specified |
| Chiron | 2929.14-100-IO | 4,4'-DDD-d8 (p,p'-DDD-d8: 2,2-Bis(4-chlorophenyl)-1,1- dichloroethane) | Not specified | Not specified | Solution |
| MedchemExpress | HY-113833S | This compound | 99.53% | Not specified | Solid |
| Cayman Chemical | 9002927 | This compound | ≥98% | Not specified | Solid |
Experimental Protocols: Quantification of p,p'-DDE using this compound Internal Standard by GC-MS
The following provides a detailed methodology for the analysis of p,p'-DDE in a biological matrix (e.g., serum) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This protocol is a composite of best practices and should be adapted and validated for specific laboratory conditions and matrices.
Reagents and Materials
-
Solvents: Hexane, Dichloromethane (DCM), Acetone (all pesticide residue grade or equivalent)
-
Standards:
-
p,p'-DDE analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in a suitable solvent)
-
-
Solid Phase Extraction (SPE) Cartridges: Florisil® or silica-based cartridges for cleanup
-
Sodium Sulfate (anhydrous): For drying extracts
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system
Sample Preparation and Extraction
-
Sample Spiking: To a known volume or weight of the sample (e.g., 1 mL of serum), add a precise volume of the this compound internal standard solution to achieve a final concentration within the calibrated range of the instrument.
-
Protein Precipitation (for serum/plasma): Add an appropriate volume of a protein precipitating agent (e.g., acetonitrile or formic acid) to the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean glass tube. Add an extraction solvent (e.g., a mixture of hexane and dichloromethane). Vortex for several minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer containing the analytes to a new tube.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended)
For complex matrices, an additional cleanup step using SPE can improve data quality by removing interfering compounds.
-
Conditioning: Condition the SPE cartridge with the appropriate solvents as recommended by the manufacturer (e.g., wash with dichloromethane followed by hexane).
-
Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute interfering lipids.
-
Elution: Elute the target analytes (p,p'-DDE and this compound) with a solvent of moderate polarity (e.g., a mixture of hexane and dichloromethane).
-
Concentration and Reconstitution: Evaporate the eluate and reconstitute as described in the extraction section.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 min
-
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
p,p'-DDE: m/z 318 (quantification), 246, 316 (confirmation)
-
This compound: m/z 326 (quantification), 252, 324 (confirmation)
-
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of p,p'-DDE and a constant concentration of the this compound internal standard.
-
Calibration Curve: Analyze the calibration standards using the established GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of p,p'-DDE to the peak area of this compound against the concentration of p,p'-DDE.
-
Quantification: Analyze the prepared samples. Calculate the concentration of p,p'-DDE in the samples using the response ratio and the calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Use of this compound as an internal standard for accurate quantification.
Caption: General experimental workflow for p,p'-DDE analysis.
Conclusion
The availability of high-purity this compound from various commercial suppliers is essential for the accurate and reliable quantification of p,p'-DDE in diverse and complex matrices. The use of this deuterated internal standard in conjunction with sensitive analytical techniques like GC-MS allows researchers to overcome challenges associated with matrix effects and sample preparation variability. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating analytical methods for p,p'-DDE, ultimately contributing to a better understanding of its environmental fate and toxicological impact. Researchers are encouraged to obtain lot-specific information from the supplier's Certificate of Analysis to ensure the highest quality data.
Methodological & Application
Application Note: High-Sensitivity Analysis of p,p'-DDE using a Deuterated Internal Standard by GC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, food safety, and toxicology.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a primary and persistent metabolite of the insecticide DDT. The protocol employs Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and utilizes the stable isotope-labeled internal standard, p,p'-DDE-d8, to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The methodology outlined is suitable for trace-level detection of p,p'-DDE in complex matrices such as soil, sediment, and biological tissues.
Introduction
p,p'-DDE is a persistent organochlorine pesticide and a significant environmental contaminant due to its widespread historical use, bioaccumulation in the food chain, and potential endocrine-disrupting effects. Accurate and reliable quantification at low levels is crucial for assessing environmental contamination and human exposure. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry.[1] This compound mimics the chemical behavior of the native analyte during extraction, cleanup, and chromatographic analysis, thereby compensating for matrix effects and procedural losses, leading to superior data quality. This protocol provides a comprehensive workflow from sample preparation to data analysis.
Experimental Protocol
Reagents and Materials
-
Solvents: HPLC or pesticide residue grade acetonitrile, dichloromethane, and hexane.
-
Standards: Certified reference standards of p,p'-DDE and this compound.
-
Reagents: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).
-
Cleanup Sorbents: Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of p,p'-DDE and this compound in hexane.
-
Intermediate Standard (10 µg/mL): Create a working solution of p,p'-DDE by diluting the stock solution in hexane.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare the this compound working solution by diluting its stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard. Each calibration standard, ranging from approximately 0.5 to 200 ng/mL, should be fortified with the IS solution to a final concentration of 50 ng/mL.
Sample Preparation (QuEChERS-based Method)
The following protocol is a general guideline for a solid matrix like soil or sediment.
-
Sample Homogenization: Ensure the sample is homogenous. For solid samples, air-dry and sieve to remove large debris.
-
Weighing & Hydration: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 5 mL of ultrapure water to the sample and vortex for 30 seconds.
-
Internal Standard Spiking: Fortify the sample with a known volume (e.g., 50 µL) of the 1 µg/mL this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2]
-
Immediately shake for 1 minute to prevent the formation of salt clumps.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a dSPE cleanup tube containing PSA and C18 sorbents.[3]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Concentration and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 1 mL of hexane, vortex to mix, and transfer to an autosampler vial for GC-MS/MS analysis.
-
GC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer, which provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[5]
| Table 1: GC-MS/MS Instrument Parameters | |
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 7010B Triple Quadrupole MS or equivalent |
| Column | DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar |
| Injection Volume | 1 µL |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp at 20 °C/min to 310 °C (hold 5 min) |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 300 °C |
| Quadrupole Temp. | 150 °C |
| Collision Gas | Nitrogen |
| Table 2: MRM Transitions for p,p'-DDE and this compound | ||||
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| p,p'-DDE (Quantifier) | 318 | 246 | 50 | 20 |
| p,p'-DDE (Qualifier) | 318 | 248 | 50 | 20 |
| This compound (IS) | 326 | 254 | 50 | 20 |
Note: Precursor and product ions should be optimized based on instrument-specific tuning. The values provided are representative.
Data Presentation and Performance
The use of this compound as an internal standard ensures reliable quantification across a range of concentrations.
| Table 3: Representative Quantitative Performance Data | ||||
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (R²) | LOQ (ng/g) | Average Recovery (%) |
| p,p'-DDE | 0.5 - 200 | > 0.999 | 0.2 | 95.8 |
Data is representative and based on typical performance found in literature. Actual performance may vary based on matrix and instrumentation.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to final data processing.
Caption: Figure 1. Experimental Workflow for p,p'-DDE Analysis.
Conclusion
The described GC-MS/MS method, incorporating this compound as an internal standard, offers a highly selective, sensitive, and reliable approach for the quantification of p,p'-DDE in challenging matrices. The protocol minimizes the impact of matrix interference and procedural variability, ensuring data of high accuracy and precision, making it suitable for regulatory monitoring and research applications.
References
Application Note: Quantitative Analysis of p,p'-DDE in Human Serum using a Stable Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the organochlorine pesticide DDT. Due to its persistence, bioaccumulation, and potential adverse health effects, including endocrine disruption, monitoring its levels in biological matrices is of significant toxicological and environmental interest.
This application note details a robust and sensitive method for the quantification of p,p'-DDE in human serum using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, p,p'-DDE-d8, to ensure high accuracy and precision by correcting for matrix effects and procedural losses. The sample preparation utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which is highly effective for extracting pesticides from complex biological samples.[1][2]
Principle of the Method
The method is based on stable isotope dilution analysis. A known amount of the internal standard (IS), this compound, is spiked into the serum sample prior to extraction. The sample is then subjected to a QuEChERS-based extraction and cleanup procedure.[1][3] The final extract is analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[4] The concentration of the native analyte (p,p'-DDE) is calculated by comparing its peak area response to that of the internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: p,p'-DDE and this compound (analytical grade).
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Hexane (HPLC grade).
-
Reagents: Formic acid (LC-MS grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
QuEChERS Sorbents: Primary Secondary Amine (PSA), C18 bulk sorbent.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, analytical balance, Class A volumetric flasks and pipettes.
Sample Preparation: Modified QuEChERS Protocol
The following protocol is optimized for a 1.0 mL human serum sample.
-
Aliquoting and Spiking:
-
Pipette 1.0 mL of human serum into a 15 mL polypropylene centrifuge tube.
-
Spike the sample with 20 µL of the this compound internal standard working solution (e.g., at 50 ng/mL) to achieve a final concentration of 1 ng/mL.
-
Briefly vortex the sample for 10 seconds.
-
-
Solvent Extraction:
-
Add 2.0 mL of acetonitrile to the tube.
-
Add QuEChERS extraction salts: 400 mg of anhydrous MgSO₄ and 100 mg of NaCl.
-
Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic layer (acetonitrile) from the aqueous/protein layer.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the entire acetonitrile supernatant (top layer) to a separate 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. The PSA removes organic acids and other polar interferences, while C18 removes residual lipids.
-
Vortex the tube for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the d-SPE sorbents.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant to a clean glass tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the final extract to an LC autosampler vial for analysis.
-
LC-MS/MS Method Development
Liquid Chromatography (LC) Parameters
Effective chromatographic separation is achieved using a reversed-phase C18 column. A gradient elution ensures the separation of the analyte from matrix interferences and provides a sharp peak shape.
| Parameter | Value |
| LC System | High-Performance or Ultra-High Performance LC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | 8 minutes |
Table 1: Liquid Chromatography Parameters
LC Gradient Elution
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 50 |
| 1.0 | 50 |
| 5.0 | 98 |
| 6.5 | 98 |
| 6.6 | 50 |
| 8.0 | 50 |
Table 2: LC Gradient Profile
Mass Spectrometry (MS) Parameters
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization. Instrument parameters should be optimized to achieve maximum signal intensity for the target analytes.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole MS |
| Ionization Mode | Electrospray (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Mass Spectrometry Source and Detection Parameters
Data Presentation and Results
Quantitative Data
Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM transitions) for both p,p'-DDE and its deuterated internal standard. At least two transitions are typically monitored per compound for confident identification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Role |
| p,p'-DDE | 316.0 | 246.1 | 100 | 30 | 20 | Quantifier |
| p,p'-DDE | 316.0 | 175.1 | 100 | 30 | 25 | Qualifier |
| This compound | 324.0 | 252.1 | 100 | 30 | 20 | Internal Std. |
Table 4: Optimized MRM Transitions and MS Parameters Note: The molecular ion of p,p'-DDE is ~318 Da, but under certain ESI conditions, fragmentation or adduct formation can occur. The listed transitions (e.g., [M-Cl+H]⁻ or other fragments) are representative and must be empirically optimized on the specific instrument used.
Visualizations
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample preparation to data analysis.
Internal Standard Quantification Logic
References
- 1. Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiresidue analysis of 85 persistent organic pollutants in small human serum samples by modified QuEChERS preparation with different ionization sources in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. lcms.cz [lcms.cz]
Application Notes and Protocols for the Analysis of p,p'-DDE using p,p'-DDE-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT, in various environmental and biological matrices. The use of its deuterated analog, p,p'-DDE-d8, as an internal standard is central to these methods, ensuring high accuracy and precision through isotope dilution mass spectrometry.
Introduction
The accurate quantification of p,p'-DDE is crucial for monitoring environmental contamination and assessing human exposure due to its persistence, bioaccumulation, and potential adverse health effects. The inclusion of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for analyte loss during sample preparation and for correcting matrix effects during instrumental analysis. This document outlines validated sample preparation techniques, including QuEChERS and Solid-Phase Extraction (SPE), for the analysis of p,p'-DDE in soil, water, serum/plasma, and fatty tissues by Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described herein. These values can be used as a benchmark for method validation and performance verification.
| Matrix | Preparation Method | Analytical Method | Recovery (%) | RSD (%) | LOD | LOQ |
| Soil | QuEChERS | GC-MS/MS | 85 - 115[1] | < 15[1] | 0.1 - 1.0 µg/kg | 0.5 - 5.0 µg/kg[2] |
| Water | SPE | GC-MS | 80 - 110 | < 20 | 0.001 - 0.005 µg/L[3] | 0.005 - 0.02 µg/L[3] |
| Serum/Plasma | SPE | GC-MS/MS | 90 - 110 | < 10 | 0.05 - 0.2 µg/L | 0.2 - 0.5 µg/L |
| Fatty Tissue (Fish) | QuEChERS/GPC | GC-MS/MS | 80 - 120 | < 15 | 0.5 - 2.0 µg/kg | 2.0 - 10.0 µg/kg |
Recovery and RSD (Relative Standard Deviation) are typically assessed by spiking blank matrix with known concentrations of p,p'-DDE and this compound. LOD (Limit of Detection) and LOQ (Limit of Quantification) are method-dependent and may vary based on instrumentation and matrix complexity.
Experimental Workflows
The general workflow for the analysis of p,p'-DDE in various matrices involves sample collection and homogenization, followed by extraction and cleanup to remove interfering substances, and finally, instrumental analysis.
Figure 1: General experimental workflow for p,p'-DDE analysis.
Experimental Protocols
Protocol 1: Analysis of p,p'-DDE in Soil using QuEChERS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is highly effective for the extraction of pesticides from complex matrices like soil.
1. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Final Extract Preparation:
-
Transfer a 4 mL aliquot of the cleaned extract to a clean tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or toluene) for GC-MS analysis.
Protocol 2: Analysis of p,p'-DDE in Water using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and concentration of p,p'-DDE from water samples.
1. Sample Preparation:
-
Filter a 500 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the water sample to neutral (pH 7) if necessary.
-
Add a known amount of this compound internal standard solution.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge by applying a vacuum for 10-15 minutes.
3. Elution and Concentration:
-
Elute the retained p,p'-DDE and this compound from the cartridge with 2 x 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of acetone and hexane).
-
Collect the eluate in a clean collection tube.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
Protocol 3: Analysis of p,p'-DDE in Serum/Plasma using Solid-Phase Extraction (SPE)
This protocol is designed for the analysis of p,p'-DDE in biological fluids like serum or plasma.
1. Sample Preparation and Protein Precipitation:
-
To 1 mL of serum or plasma in a glass tube, add a known amount of this compound internal standard.
-
Add 2 mL of acetonitrile and vortex for 1 minute to precipitate proteins.
-
Centrifuge at ≥3000 x g for 10 minutes.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 or a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
3. Elution and Concentration:
-
Elute the analytes with 2 x 2 mL of dichloromethane or another suitable non-polar solvent.
-
Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
The extract is ready for GC-MS analysis.
Protocol 4: Analysis of p,p'-DDE in Fatty Tissues (e.g., Fish)
This protocol is suitable for fatty matrices and incorporates a lipid removal step.
1. Sample Preparation and Extraction:
-
Homogenize approximately 2 g of the tissue sample.
-
Add a known amount of this compound internal standard.
-
Perform a solvent extraction using a mixture of hexane and dichloromethane (1:1, v/v). This can be done through sonication or accelerated solvent extraction (ASE).
2. Lipid Removal (Gel Permeation Chromatography - GPC):
-
Concentrate the initial extract to a small volume.
-
Perform GPC cleanup using a Bio-Beads S-X3 column with a suitable mobile phase (e.g., dichloromethane/cyclohexane) to separate the lipids from the smaller p,p'-DDE molecules.
-
Collect the fraction containing the analytes.
3. Further Cleanup (optional, if needed):
-
For highly contaminated samples, a subsequent cleanup on a Florisil or silica SPE cartridge may be necessary.
-
Condition the cartridge with hexane.
-
Load the GPC fraction.
-
Elute with a mixture of hexane and dichloromethane.
4. Concentration:
-
Concentrate the final eluate to a final volume of 1 mL for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis is typically performed using a gas chromatograph coupled to a mass spectrometer, preferably a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes from other matrix components. A typical program might start at 80°C, ramp to 280°C, and hold.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is used for quantification.
-
For p,p'-DDE: Monitor characteristic ions such as m/z 318, 316, 246.
-
For this compound: Monitor the corresponding deuterated ions, for example, m/z 326, 324, 252.
-
Quantification
Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of the native p,p'-DDE to the peak area of the this compound internal standard against the concentration of the native p,p'-DDE in the calibration standards. The concentration of p,p'-DDE in the unknown samples is then calculated from this calibration curve using the measured peak area ratio.
References
Application Note and Protocols for the Quantification of p,p'-DDE-d8 in Human Serum and Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in human serum and plasma samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) with p,p'-DDE-d8 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a robust technique that corrects for variations in extraction recovery and matrix effects, ensuring high accuracy and precision in the quantification of p,p'-DDE.
Introduction
p,p'-DDE is the primary metabolite of the persistent organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT). Due to its lipophilic nature and resistance to degradation, p,p'-DDE bioaccumulates in the food chain and is commonly detected in human adipose tissue, serum, and plasma. Exposure to p,p'-DDE has been associated with various adverse health effects. Therefore, accurate and sensitive quantification of p,p'-DDE in human biological matrices is crucial for assessing human exposure and conducting epidemiological studies. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard such as this compound, is the gold standard for this type of analysis.
Experimental Protocols
This section details the necessary reagents, sample preparation procedures, and instrumental analysis methods for the quantification of p,p'-DDE in human serum and plasma.
Reagents and Materials
-
Solvents: Acetone, n-hexane, petroleum ether, diethyl ether, dichloromethane (all pesticide residue grade or equivalent).
-
Standards: Certified reference standards of p,p'-DDE and this compound.
-
Solid Phase Extraction (SPE) Cartridges: For example, Bond Elut LRC-Certify cartridges (130mg).
-
Reagents for Sample Preparation: Anhydrous sodium sulfate, sulfuric acid.
-
Glassware: Volumetric flasks, pipettes, conical tubes, vials with PTFE-lined caps.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid Phase Extraction (SPE) Clean-up
This protocol combines LLE for the initial extraction of analytes from the serum/plasma matrix with SPE for cleanup to remove interfering substances.
-
Sample Thawing and Spiking: Allow the frozen human serum or plasma samples to thaw at room temperature. Vortex the samples to ensure homogeneity. To 1.0 mL of serum/plasma in a glass tube, add a known amount of the this compound internal standard solution.
-
Protein Precipitation and Initial Extraction: Add methanol to the sample to precipitate proteins. A combination of liquid-liquid extraction using a mixture of petroleum ether and diethyl ether is then performed.[1]
-
Liquid-Liquid Extraction:
-
Add 5 mL of a petroleum ether:diethyl ether (1:1, v/v) mixture to the sample tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of the solvent mixture.
-
Combine the organic extracts.
-
-
Clean-up with Sulfuric Acid (Optional): For samples with high lipid content, a clean-up step with concentrated sulfuric acid can be performed to remove lipids. This step should be carried out with caution.
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition a Bond Elut LRC-Certify SPE cartridge with 5 mL of dichloromethane followed by 5 mL of n-hexane.[1]
-
Load the combined organic extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a solvent that removes interferences without eluting the analyte of interest.
-
Elute the p,p'-DDE and this compound from the cartridge with a suitable solvent such as dichloromethane.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., toluene or isooctane) for GC-MS/MS analysis.
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Gas Chromatograph (GC) System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent.[1]
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 55°C held for 1.5 min, increased to 150°C at a rate of 60°C/min, then to 200°C at 6°C/min, and finally to 280°C at a rate of 280°C, held for 1.5 min.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Mass Spectrometer (MS) System: Agilent Triple Quad 7000A or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
The following tables summarize the performance characteristics of a typical validated method for the quantification of p,p'-DDE in human serum/plasma.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Accuracy (Recovery) | 85-115% |
| Precision (RSD) | < 15% |
Table 2: Example MRM Transitions for p,p'-DDE and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p,p'-DDE | 318 | 246 | 15 |
| p,p'-DDE (confirmation) | 318 | 248 | 15 |
| This compound | 326 | 252 | 15 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
Caption: Experimental workflow for p,p'-DDE quantification.
Caption: Principle of Isotope Dilution for accurate quantification.
References
Application Notes and Protocols for the Quantification of p,p'-DDE in Biota using Isotope Dilution with p,p'-DDE-d8
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) in biological samples (biota). p,p'-DDE is a persistent metabolite of the insecticide DDT and is known for its bioaccumulation in the food chain.[1][2] Accurate quantification of p,p'-DDE in biota is crucial for environmental monitoring and human health risk assessment.
The described methodology utilizes isotope dilution mass spectrometry (IDMS), a highly accurate and precise technique for quantification.[3] This method involves spiking the sample with a known amount of an isotopically labeled internal standard, p,p'-DDE-d8, prior to sample preparation and analysis. The use of an isotope-labeled standard corrects for the loss of analyte during sample processing and for variations in instrument response, leading to highly reliable data. The analysis is performed using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), which offers high selectivity and sensitivity.[4][5]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a definitive analytical technique that relies on altering the isotopic composition of the analyte in a sample. A known amount of an isotopically enriched standard (in this case, this compound) is added to the sample containing the native analyte (p,p'-DDE). The labeled standard is chemically identical to the native analyte and will therefore behave identically during extraction, cleanup, and analysis.
After thorough homogenization, the ratio of the native analyte to the isotopically labeled standard is measured by mass spectrometry. Since the amount of the added labeled standard is known, the concentration of the native analyte in the original sample can be accurately calculated based on this measured ratio. This approach effectively compensates for any analyte losses that may occur during the analytical procedure.
Experimental Protocols
This section details the step-by-step procedures for the quantification of p,p'-DDE in biota.
Materials and Reagents
-
Solvents: Dichloromethane, hexane, acetone (pesticide residue grade or equivalent).
-
Standards:
-
p,p'-DDE native analytical standard (≥99% purity).
-
This compound (deuterated) internal standard (≥98% purity).
-
-
Reagents:
-
Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours).
-
Silica gel (for column chromatography, activated by heating at 180°C for 12 hours).
-
Nitrogen gas (high purity).
-
-
Apparatus:
-
Homogenizer (e.g., tissue grinder, blender).
-
Soxhlet extraction apparatus.
-
Rotary evaporator.
-
Chromatography columns.
-
Gas chromatograph with a tandem mass spectrometer (GC-MS/MS).
-
Sample Preparation and Extraction
-
Sample Homogenization: Weigh a representative portion of the biota sample (e.g., 5-10 g of fish tissue). Homogenize the sample until a uniform consistency is achieved.
-
Spiking with Internal Standard: Accurately spike the homogenized sample with a known amount of this compound solution. The spiking level should be chosen to be in the mid-range of the expected p,p'-DDE concentration in the samples.
-
Drying: Mix the spiked homogenate with anhydrous sodium sulfate until a free-flowing powder is obtained. This step removes water from the sample.
-
Soxhlet Extraction: Transfer the dried sample into a Soxhlet extraction thimble and extract with dichloromethane for 18-24 hours.
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
Extract Cleanup
The crude extract may contain lipids and other co-extractives that can interfere with the GC-MS/MS analysis. A cleanup step is therefore necessary.
-
Lipid Removal (if necessary): For fatty tissues, a lipid removal step such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with a suitable sorbent is required.
-
Silica Gel Chromatography:
-
Prepare a silica gel column.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a suitable solvent system (e.g., a hexane/dichloromethane gradient) to separate p,p'-DDE from interfering compounds.
-
Collect the fraction containing p,p'-DDE.
-
-
Final Concentration: Concentrate the cleaned extract under a gentle stream of nitrogen to the final volume required for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Instrument Conditions:
-
Gas Chromatograph:
-
Injector: Splitless mode.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program: Optimized for the separation of p,p'-DDE. A typical program might be: initial temperature of 100°C, ramp to 280°C at 10°C/min, and hold for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
-
MRM Transitions: Monitor at least two MRM transitions for both p,p'-DDE and this compound to ensure selectivity and confirm the identity of the analytes. The specific precursor and product ions should be determined by infusing the pure standards into the mass spectrometer.
-
p,p'-DDE: A common transition is m/z 318 -> 246.
-
This compound: A common transition is m/z 326 -> 252.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of native p,p'-DDE and a constant concentration of the this compound internal standard. Analyze these standards to generate a calibration curve by plotting the response ratio (peak area of native p,p'-DDE / peak area of this compound) against the concentration of the native p,p'-DDE.
Data Presentation
The quantitative results for p,p'-DDE in various biota samples are summarized in the table below. Concentrations are typically reported in nanograms per gram (ng/g) on a wet weight or lipid weight basis.
| Sample ID | Biota Type | p,p'-DDE Concentration (ng/g wet weight) | This compound Recovery (%) |
| B-001 | Fish Liver | 152.3 | 95.2 |
| B-002 | Bird Egg | 289.1 | 91.8 |
| B-003 | Marine Mammal Blubber | 1250.7 | 98.5 |
| B-004 | Fish Muscle | 45.6 | 93.4 |
| QC-Blank | N/A | < Limit of Detection | N/A |
| QC-Spike | Fish Muscle | 98.7 (98.7% Recovery) | 96.1 |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of the isotope dilution method.
Caption: Experimental workflow for p,p'-DDE quantification.
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. Dichlorodiphenyldichloroethylene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Establishing Calibration Curves with p,p'-DDE-d8 for the Quantification of p,p'-DDE in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of persistent organic pollutants (POPs) in environmental matrices is crucial for monitoring environmental contamination and assessing potential risks to human health. p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a primary metabolite of the insecticide DDT, is a widespread environmental contaminant known for its persistence, bioaccumulation, and potential endocrine-disrupting effects. Reliable analytical methods are essential for determining its concentration in complex samples such as soil, water, and sediment.
The use of isotopically labeled internal standards is a well-established technique to improve the accuracy and precision of quantitative analysis, especially when dealing with complex matrices that can cause signal suppression or enhancement. This application note provides a detailed protocol for establishing calibration curves using p,p'-DDE-d8 as an internal standard for the accurate determination of p,p'-DDE in environmental samples by gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard like this compound helps to compensate for variations in sample preparation, extraction efficiency, and instrument response.[1][2][3]
Experimental Protocols
This section details the methodologies for sample preparation, the creation of calibration standards, and the instrumental analysis for the quantification of p,p'-DDE.
Materials and Reagents
-
Solvents: Hexane, Dichloromethane (DCM), Acetone (pesticide residue grade or equivalent)
-
Standards:
-
p,p'-DDE analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
-
Solid Phase Extraction (SPE) Cartridges: e.g., 6 mL, 500 mg C18 cartridges for water samples
-
Drying Agent: Anhydrous sodium sulfate
-
Environmental Matrix Blanks: Soil, water, and sediment samples known to be free of p,p'-DDE.
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of p,p'-DDE and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with hexane. These solutions should be stored at -20°C.
-
-
Intermediate Standard Solutions (10 µg/mL):
-
Dilute the primary stock solutions to create intermediate standards of p,p'-DDE and this compound in hexane.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Prepare a working solution of this compound at a concentration of 1 µg/mL in hexane. This solution will be used to spike all samples, blanks, and calibration standards.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the p,p'-DDE intermediate standard with hexane to achieve final concentrations ranging from 0.5 ng/mL to 100 ng/mL. A typical calibration curve may include the following points: 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.
-
Spike each calibration standard with the internal standard (this compound) to a final concentration of 10 ng/mL.
-
Sample Preparation
-
Collect 1 L of water in a pre-cleaned amber glass bottle.
-
Spike the sample with a known amount of the this compound internal standard spiking solution.
-
Condition a C18 SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.
-
Pass the entire 1 L water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After extraction, dry the cartridge by purging with nitrogen for 10 minutes.
-
Elute the trapped analytes with 10 mL of a dichloromethane/hexane (1:1, v/v) mixture.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Homogenize the soil or sediment sample and weigh 10 g (dry weight equivalent) into a Soxhlet extraction thimble.
-
Spike the sample with the this compound internal standard spiking solution.
-
Extract the sample for 18-24 hours using a Soxhlet apparatus with 200 mL of a hexane/acetone (1:1, v/v) mixture.[4]
-
After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Perform a cleanup step using a Florisil or silica gel column to remove interfering compounds.
-
Elute the analytes with a suitable solvent mixture (e.g., hexane/dichloromethane).
-
Concentrate the final eluate to 1 mL.
GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
p,p'-DDE: m/z 318 (quantification), 246 (confirmation).
-
This compound: m/z 326 (quantification).
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation
The following table summarizes the expected quantitative data for the calibration curves of p,p'-DDE in different environmental matrices.
| Parameter | Water | Soil | Sediment |
| Calibration Range (ng/mL) | 0.5 - 100 | 1 - 200 | 1 - 200 |
| Linearity (R²) | > 0.995[5] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.5 | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 0.34 | 1.5 | 1.5 |
| Recovery (%) | 85 - 115 | 80 - 120 | 80 - 120 |
Note: LOD and LOQ values are estimates and should be experimentally determined by each laboratory following established procedures, such as the signal-to-noise ratio or the standard deviation of the blank.
Visualizations
Experimental Workflow
Caption: Experimental workflow for p,p'-DDE analysis.
p,p'-DDE Signaling Pathway
p,p'-DDE is known to act as an endocrine disruptor, partly by functioning as an agonist for the estrogen receptor (ER). This can lead to the activation of transcription factor AP-1 (Activator Protein-1), which regulates the expression of genes involved in cell proliferation and differentiation.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. swaenviro.com [swaenviro.com]
Application Notes and Protocols for Monitoring DDT Contamination Using p,p'-DDE-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) and its primary metabolite, dichlorodiphenyldichloroethylene (DDE), pose significant environmental and health risks due to their toxicity, persistence, and bioaccumulation. Accurate and reliable monitoring of these contaminants in various environmental matrices is crucial for assessing exposure and ensuring environmental protection. The use of isotopically labeled internal standards, such as p,p'-DDE-d8, in conjunction with gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is the gold standard for the quantitative analysis of DDT and its metabolites. This isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.
These application notes provide detailed protocols for the use of this compound as an internal standard for the monitoring of DDT contamination in environmental samples.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled analog of the target analyte (in this case, this compound) to the sample at the beginning of the analytical process. This labeled compound is chemically identical to the native analyte and therefore exhibits the same behavior during extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract using mass spectrometry, the initial concentration of the native analyte in the sample can be accurately calculated, compensating for any procedural losses.
Experimental Protocols
This section outlines the detailed methodologies for the analysis of DDT and its metabolites in various matrices using this compound as an internal standard. The protocols are based on established methods such as the U.S. Environmental Protection Agency (EPA) Method 8081B for organochlorine pesticides.[1][2][3][4][5]
Preparation of Standards and Reagents
1.1. Stock Solutions:
-
Analyte Stock Solution (1000 µg/mL): Purchase certified standard solutions of p,p'-DDT, o,p'-DDT, p,p'-DDE, o,p'-DDE, p,p'-DDD, and o,p'-DDD in a suitable solvent such as isooctane or prepare from neat materials.
-
Internal Standard Stock Solution (1000 µg/mL): Purchase a certified standard solution of this compound.
1.2. Working Standard Solutions:
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL). Each calibration standard should be fortified with the internal standard (this compound) at a constant concentration (e.g., 50 ng/mL).
-
Internal Standard Spiking Solution: Prepare a spiking solution of this compound at a concentration appropriate for spiking into the samples before extraction (e.g., 1 µg/mL).
1.3. Reagents and Solvents:
-
All solvents (e.g., acetone, hexane, dichloromethane, acetonitrile) should be pesticide-residue grade or equivalent.
-
Anhydrous sodium sulfate, baked at 400°C for 4 hours.
-
Florisil, deactivated with 1-2% (w/w) water.
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for water, soil/sediment, and biological tissues.
2.1. Water Samples (Based on EPA Method 3510C/3520C)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a known amount of the this compound internal standard spiking solution.
-
Adjust the pH of the sample to between 5 and 9 with sulfuric acid or sodium hydroxide, if necessary.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the dichloromethane extract into a flask.
-
Repeat the extraction two more times using fresh 60 mL portions of dichloromethane.
-
Combine the three dichloromethane extracts and dry by passing through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.
2.2. Soil and Sediment Samples (Based on EPA Method 3540C/3550C)
-
Homogenize the soil or sediment sample.
-
Weigh 10-30 g of the sample into a beaker.
-
Spike the sample with a known amount of the this compound internal standard spiking solution and mix thoroughly.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Transfer the mixture to a Soxhlet extractor or an appropriate vessel for pressurized fluid extraction (PFE) or ultrasonic extraction.
-
Extract the sample with an appropriate solvent mixture (e.g., 1:1 hexane/acetone) for a sufficient duration (e.g., 6-18 hours for Soxhlet).
-
Concentrate the extract to a final volume of 1 mL.
2.3. Biological Tissue (Fish) Samples (QuEChERS-based Method)
-
Homogenize approximately 10 g of the tissue sample.
-
Spike the homogenized sample with a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifuge the sample at >1500 rcf for 1 minute.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).
-
Vortex for 30 seconds and centrifuge.
-
Transfer the cleaned extract to a vial for GC-MS/MS analysis.
Extract Cleanup (if necessary)
For complex matrices, a cleanup step may be required to remove interferences. Florisil column cleanup (EPA Method 3620C) is a common technique.
-
Prepare a chromatography column with activated Florisil.
-
Pre-wet the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the analytes with appropriate solvents (e.g., hexane, diethyl ether/hexane mixtures).
-
Collect the eluate and concentrate to a final volume of 1 mL.
Instrumental Analysis: GC-MS/MS
4.1. GC-MS/MS Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating DDT and its metabolites.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: An example program could be: initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230-280°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
4.2. MRM Transitions: Select appropriate precursor and product ions for each analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| p,p'-DDE | 318 | 246 | 248 |
| o,p'-DDE | 318 | 246 | 211 |
| p,p'-DDD | 235 | 165 | 200 |
| o,p'-DDD | 235 | 165 | 200 |
| p,p'-DDT | 235 | 165 | 200 |
| o,p'-DDT | 235 | 165 | 200 |
| This compound (IS) | 326 | 252 | 254 |
Data Analysis and Calculation
The concentration of each analyte is calculated using the following formula:
Concentration = (Ax / Ais) * (Cis / RRF) * (Vf / Ws)
Where:
-
Ax = Peak area of the analyte
-
Ais = Peak area of the internal standard (this compound)
-
Cis = Concentration of the internal standard
-
RRF = Relative Response Factor (determined from the calibration curve)
-
Vf = Final volume of the extract
-
Ws = Weight or volume of the sample
Data Presentation
The following tables summarize typical quantitative data for the analysis of DDT and its metabolites using an isotope dilution method.
Table 1: Method Performance in Fish Tissue (Trout)
| Analyte | Spiking Level (ng/g) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| p,p'-DDE | 5-100 | 73-112 | 1.4-17.9 | 0.6-8.3 | 2-25 |
| p,p'-DDT | 5-100 | 73-112 | 1.4-17.9 | 0.6-8.3 | 2-25 |
| o,p'-DDE | 5-100 | 73-112 | 1.4-17.9 | 0.6-8.3 | 2-25 |
| o,p'-DDT | 5-100 | 73-112 | 1.4-17.9 | 0.6-8.3 | 2-25 |
| p,p'-DDD | 5-100 | 73-112 | 1.4-17.9 | 0.6-8.3 | 2-25 |
Table 2: Method Performance in Soil and Water
| Matrix | Analyte | Recovery (%) | RSD (%) | LOQ |
| Soil | DDTs | 72-120 | <15 | 0.0165 mg/kg |
| Water | DDTs | 83-110 | <15 | 0.132 µg/L |
Mandatory Visualizations
Caption: General workflow for DDT analysis using this compound.
Caption: Principle of the Isotope Dilution Method (IDM).
References
Application Notes and Protocols for the Analytical Method Validation of p,p'-DDE using p,p'-DDE-d8
These application notes provide a comprehensive guide for the validation of analytical methods for the quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in various environmental and biological matrices using its deuterated internal standard, p,p'-DDE-d8. The use of an isotopically labeled internal standard, such as this compound, is a robust technique, often referred to as isotope dilution mass spectrometry (IDMS), which enhances the accuracy and precision of the measurement by correcting for analyte losses during sample preparation and analysis.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
p,p'-DDE is the primary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[5] Due to its persistence, bioaccumulation, and potential adverse health effects, monitoring p,p'-DDE levels in various matrices is crucial. This document outlines the validation of a sensitive and selective analytical method using gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as an internal standard. The validation parameters are established in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).
Analytical Method Overview
The method involves the extraction of p,p'-DDE and the internal standard from the sample matrix, followed by cleanup and analysis by GC-MS/MS. The quantification is based on the ratio of the response of the native analyte to its isotopically labeled internal standard.
Workflow Diagram:
Caption: A generalized workflow for the analysis of p,p'-DDE using an internal standard.
Experimental Protocols
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Solvents: Acetone, acetonitrile, hexane, dichloromethane (all pesticide residue grade or equivalent).
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Standards: Certified reference standards of p,p'-DDE and this compound.
-
Solid Phase Extraction (SPE): C18 or Florisil cartridges.
-
Gases: Helium (carrier gas), Nitrogen (drying gas).
A generic sample preparation protocol is described below. This may need to be optimized based on the specific sample matrix (e.g., serum, water, soil, or fish tissue).
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Sample Homogenization: Homogenize solid samples as required.
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Internal Standard Spiking: To a known amount of the sample (e.g., 1 g of tissue or 100 mL of water), add a precise volume of the this compound internal standard solution.
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Extraction:
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Liquid-Liquid Extraction (LLE): For aqueous samples, perform extraction with a suitable organic solvent like hexane or dichloromethane.
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Solid Phase Extraction (SPE): For aqueous samples, pass the sample through a conditioned C18 cartridge. For solid samples, an initial solvent extraction is followed by SPE for cleanup.
-
-
Cleanup: The extracted sample is passed through a cleanup column (e.g., Florisil) to remove interfering matrix components.
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Concentration and Reconstitution: The cleaned extract is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS/MS analysis.
The analysis is performed using a gas chromatograph coupled to a tandem mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimized for the separation of p,p'-DDE from other potential interferences.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI).
-
Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Table 1: Example GC-MS/MS Parameters for p,p'-DDE and this compound
| Parameter | p,p'-DDE | This compound |
| Precursor Ion (m/z) | 318.0 | 326.0 |
| Product Ion 1 (m/z) | 246.0 | 254.0 |
| Product Ion 2 (m/z) | 176.0 | 184.0 |
| Collision Energy (eV) | Optimized for the specific instrument | Optimized for the specific instrument |
Note: The specific ions and collision energies may vary depending on the instrument used and should be optimized accordingly.
Method Validation
The analytical method is validated to ensure its suitability for its intended purpose. The key validation parameters are outlined below.
Logical Relationship of Validation Parameters:
Caption: Interrelationship of analytical method validation parameters.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of p,p'-DDE and its internal standard in blank matrix samples. The use of MRM in GC-MS/MS provides a high degree of specificity.
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are prepared by analyzing a series of standards at different concentrations. A minimum of five concentration levels is recommended.
Table 2: Linearity and Range Data
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | Dependent on expected sample concentrations | 0.1 - 30 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | > 0.998 |
| Regression Model | Linear, weighted if necessary | Linear |
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by spiking blank matrix with known concentrations of p,p'-DDE and calculating the percent recovery.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
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Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
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Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
Table 3: Accuracy and Precision Data
| Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) Repeatability | RSD (%) Intermediate Precision |
| Low QC | 95.2 | 5.8 | 7.2 |
| Medium QC | 98.7 | 4.1 | 6.5 |
| High QC | 101.5 | 3.5 | 5.9 |
Acceptance criteria for recovery are typically within 70-120%, with RSD values not exceeding 20%.
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 4: LOD and LOQ Data
| Parameter | Method of Determination | Typical Value (µg/kg) |
| LOD | Signal-to-noise ratio of 3:1 | 0.6 - 8.3 |
| LOQ | Signal-to-noise ratio of 10:1 | 2 - 25 |
These values are highly dependent on the sample matrix and instrumentation.
The recovery of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. The use of a stable isotope-labeled internal standard corrects for losses during sample preparation, and therefore, the recovery of the internal standard is monitored.
Table 5: Internal Standard Recovery
| Sample Matrix | Mean Recovery of this compound (%) | Acceptance Criteria (%) |
| Water | 92 | 60 - 120 |
| Sediment | 85 | 50 - 130 |
| Biological Tissue | 88 | 50 - 130 |
Conclusion
The described analytical method using this compound as an internal standard with GC-MS/MS detection is a robust, sensitive, and specific method for the quantification of p,p'-DDE in various matrices. The validation data presented demonstrate that the method meets the typical requirements for accuracy, precision, linearity, and sensitivity, making it suitable for routine monitoring and research applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing p,p'-DDE-d8 for Matrix Effect Mitigation
Welcome to the technical support center for optimizing p,p'-DDE-d8 concentration to minimize matrix effects in analytical chemistry. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance and troubleshooting for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my analysis?
A1: this compound serves as an internal standard (IS), which is a known amount of a compound added to a sample at the beginning of the analytical process. Its primary role is to compensate for variations that can occur during sample preparation and analysis, such as extraction inefficiencies and instrument fluctuations. By comparing the signal of the target analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved.
Q2: How does this compound help in minimizing matrix effects?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement. Since this compound is a deuterated analogue of p,p'-DDE, it has very similar chemical and physical properties to the non-labeled analyte. This means it will be affected by the matrix in a similar way. By using the ratio of the analyte signal to the internal standard signal, the impact of matrix effects can be normalized, leading to more accurate results.
Q3: Can the concentration of this compound itself contribute to matrix effects?
A3: Yes, it is possible. While internal standards are used to correct for matrix effects, a very high concentration of the internal standard can itself contribute to the overall matrix load, potentially causing ion suppression for the analyte or other compounds in the sample. Therefore, it is crucial to optimize the concentration of this compound to a level that provides a stable and robust signal without negatively impacting the analysis.
Q4: What are the signs that my this compound concentration may not be optimal?
A4: Several indicators may suggest that the concentration of your internal standard is not optimized:
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Poor reproducibility: High variability in the analyte-to-internal standard response ratio across replicate injections.
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Non-linear calibration curves: A lack of linearity in your calibration curve can indicate that the internal standard is not effectively compensating for matrix effects at different analyte concentrations.
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Signal suppression of the analyte: If the addition of the internal standard leads to a decrease in the analyte signal, its concentration may be too high.
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Low signal-to-noise ratio for the internal standard: If the concentration is too low, the internal standard's signal may be weak and unreliable.
Troubleshooting Guide
Issue 1: High variability in the internal standard peak area across samples.
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Possible Cause: Inconsistent addition of the internal standard solution to each sample.
-
Solution: Ensure that the pipetting or dispensing equipment used to add the this compound solution is calibrated and functioning correctly. Prepare a fresh dilution of the internal standard if necessary.
Issue 2: The analyte and this compound do not co-elute perfectly.
-
Possible Cause: The deuterium labeling can sometimes cause a slight shift in retention time compared to the non-labeled analyte.
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Solution: While perfect co-elution is ideal, a small, consistent shift in retention time is often acceptable. The key is that both the analyte and the internal standard experience similar matrix effects. If the retention time shift is significant, you may need to adjust your chromatographic method.
Issue 3: The internal standard signal is weak or absent.
-
Possible Cause: The concentration of the this compound spiking solution is too low, or the internal standard has degraded.
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Solution: Prepare a new, more concentrated stock solution of this compound. Verify the stability of the internal standard in your solvent and storage conditions.
Experimental Protocol: Optimizing this compound Concentration
This protocol outlines a general procedure for determining the optimal concentration of this compound to minimize matrix effects for the analysis of a target analyte in a specific sample matrix.
Objective: To identify the this compound concentration that provides a stable and reproducible signal and effectively compensates for matrix effects without causing signal suppression of the target analyte.
Methodology:
-
Preparation of Standard Solutions:
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Prepare a stock solution of the target analyte and a separate stock solution of this compound in a suitable solvent (e.g., hexane, acetonitrile).
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Create a series of calibration standards by diluting the analyte stock solution to cover the expected concentration range in your samples.
-
-
Matrix Extract Preparation:
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Extract a representative blank sample of the matrix (e.g., soil, water, plasma) using your established sample preparation method, but without the addition of the internal standard. This will serve as your matrix extract.
-
-
Experiment Setup:
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Divide the matrix extract into several aliquots.
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Spike each aliquot with the same concentration of the target analyte (a mid-range concentration from your calibration curve is recommended).
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Spike each of these aliquots with a different concentration of this compound. It is recommended to test a range of concentrations, for example, 10 ng/mL, 50 ng/mL, 100 ng/mL, and 200 ng/mL.
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Prepare a set of solvent-based standards with the same analyte and varying this compound concentrations for comparison.
-
-
Analysis:
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Analyze all prepared samples and standards using your analytical method (e.g., GC-MS, LC-MS).
-
-
Data Evaluation:
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Calculate the Matrix Effect (ME): ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent)] * 100 Calculate the ME for the target analyte at each this compound concentration. A value close to 100% indicates minimal matrix effect.
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Evaluate the Analyte/Internal Standard Response Ratio: Calculate the ratio of the analyte peak area to the this compound peak area for each concentration level in the matrix.
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Assess Reproducibility: Inject each sample multiple times (n=3-5) and calculate the relative standard deviation (RSD) of the analyte/internal standard response ratio.
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Data Presentation:
The following table provides a template for summarizing the data from your optimization experiment. Please note that the values presented here are for illustrative purposes only and will vary depending on the specific analyte, matrix, and instrument conditions.
| This compound Concentration (ng/mL) | Analyte Peak Area (Matrix) | Analyte Peak Area (Solvent) | Matrix Effect (%) | Analyte/IS Response Ratio | RSD of Response Ratio (%) |
| 10 | 75,000 | 100,000 | 75 | 1.5 | 8.2 |
| 50 | 78,000 | 100,000 | 78 | 3.1 | 3.5 |
| 100 | 76,000 | 100,000 | 76 | 6.2 | 2.1 |
| 200 | 70,000 | 100,000 | 70 | 12.0 | 4.8 |
Interpretation:
In the example data above, the 100 ng/mL concentration of this compound provides the best performance, as indicated by the lowest RSD of the response ratio, suggesting the most effective compensation for matrix effects at this level.
Visualizations
Caption: Experimental workflow for optimizing internal standard concentration.
Technical Support Center: Isotopic Interference Correction for p,p'-DDE Analysis using p,p'-DDE-d8
Welcome to the technical support center for correcting isotopic interference when analyzing p,p'-DDE with the aid of its deuterated internal standard, p,p'-DDE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and mitigating this common analytical challenge in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of p,p'-DDE and this compound analysis?
A1: Isotopic interference, also known as crosstalk, occurs when the signal of the unlabeled analyte (p,p'-DDE) contributes to the mass channel of its stable isotope-labeled internal standard (this compound). This happens because of the natural abundance of heavy isotopes (e.g., ¹³C and ³⁷Cl) in the p,p'-DDE molecule. This can result in a small fraction of p,p'-DDE molecules having a mass-to-charge ratio (m/z) that overlaps with that of the deuterated internal standard. This overlap can lead to inaccuracies in quantification, especially at low analyte concentrations.
Q2: Why is p,p'-DDE particularly susceptible to isotopic interference?
A2: p,p'-DDE (C₁₄H₈Cl₄) contains four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). The presence of multiple chlorine atoms significantly increases the probability of isotopic variants of p,p'-DDE that can interfere with the signal of the this compound internal standard.
Q3: How does isotopic interference affect my quantitative results?
A3: Isotopic interference can lead to a positive bias in the measured concentration of the internal standard. This, in turn, can cause an underestimation of the native analyte concentration, particularly at high analyte-to-internal standard concentration ratios. This phenomenon can also result in non-linear calibration curves, complicating data analysis.[1][2][3]
Q4: What are the common signs of isotopic interference in my data?
A4: The most common indicators of isotopic interference include:
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Non-linear calibration curves , especially at higher concentrations of p,p'-DDE.
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Observing a signal in the this compound mass channel when analyzing a high-concentration standard of only native p,p'-DDE.
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Inaccurate and imprecise results for quality control samples.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to isotopic interference.
Problem: My calibration curve for p,p'-DDE is non-linear.
| Possible Cause | Suggested Solution |
| Significant isotopic contribution from p,p'-DDE to the this compound signal at high concentrations. | 1. Experimentally Determine the Isotopic Interference: Follow the detailed protocol below to calculate a correction factor. 2. Apply a Mathematical Correction: Use the calculated correction factor to adjust the response of the internal standard in your data processing software. 3. Use a Non-Linear Calibration Model: Instead of a linear fit, employ a quadratic or other appropriate non-linear regression model for your calibration curve.[1][2] |
| Matrix Effects: Components of the sample matrix may be enhancing or suppressing the ionization of the analyte or internal standard. | 1. Optimize Sample Preparation: Employ more rigorous cleanup steps to remove interfering matrix components. 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. |
Problem: I am observing a peak for this compound in my blank samples that only contain the native p,p'-DDE standard.
| Possible Cause | Suggested Solution |
| Isotopic contribution from the native p,p'-DDE standard to the m/z of the deuterated internal standard. | This confirms the presence of isotopic interference. Proceed with the experimental protocol to determine the correction factor and apply it to your sample results. |
| Contamination: The native p,p'-DDE standard may be contaminated with this compound. | Analyze a fresh, certified p,p'-DDE standard from a reputable supplier to rule out contamination. |
Experimental Protocols
Protocol 1: Experimental Determination of the Isotopic Interference Correction Factor
This protocol outlines the steps to quantify the contribution of native p,p'-DDE to the this compound signal.
Methodology:
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Prepare a High-Concentration p,p'-DDE Standard: Prepare a solution of native p,p'-DDE at a concentration that is representative of the upper range of your calibration curve (e.g., 100 ng/mL) in a suitable solvent. This solution should not contain any this compound.
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Prepare a this compound Standard: Prepare a separate solution of this compound at the concentration you typically use in your analytical runs (e.g., 20 ng/mL).
-
GC-MS/MS Analysis:
-
Inject the high-concentration native p,p'-DDE standard and acquire data, monitoring the MRM transitions for both native p,p'-DDE and this compound.
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Inject the this compound standard and acquire data, monitoring the same MRM transitions.
-
-
Data Analysis:
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Measure the peak area of the signal observed in the this compound channel from the injection of the native p,p'-DDE standard. This is the interference signal.
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Measure the peak area of the signal in the this compound channel from the injection of the this compound standard.
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-
Calculate the Correction Factor (CF): CF (%) = (Peak Area of Interference in this compound channel / Peak Area of native p,p'-DDE) x 100
Example Calculation:
| Analyte | Concentration (ng/mL) | Peak Area (Analyte Channel) | Peak Area (IS Channel) |
| p,p'-DDE | 100 | 5,000,000 | 50,000 |
| This compound | 20 | - | 4,800,000 |
CF (%) = (50,000 / 5,000,000) x 100 = 1.0%
Protocol 2: Application of the Correction Factor
Once the correction factor is determined, it can be applied to your sample data.
Methodology:
Corrected IS Peak Area = Measured IS Peak Area - (Measured Analyte Peak Area * (CF/100))
Example Application:
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Measured Analyte Peak Area: 2,500,000
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Measured IS Peak Area: 4,900,000
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Correction Factor (CF): 1.0%
Corrected IS Peak Area = 4,900,000 - (2,500,000 * 0.01) = 4,875,000
This corrected internal standard peak area should then be used for the final concentration calculation.
Data Presentation
Table 1: Example GC-MS/MS Parameters for p,p'-DDE and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p,p'-DDE | 318 | 246 | 20 |
| p,p'-DDE (confirmation) | 318 | 248 | 20 |
| This compound | 326 | 252 | 20 |
| This compound (confirmation) | 326 | 254 | 20 |
Note: These are example parameters and should be optimized for your specific instrument.
Visualizations
Caption: Workflow for identifying and correcting isotopic interference.
Caption: Logical relationship of isotopic interference in p,p'-DDE analysis.
References
addressing p,p'-DDE-d8 signal suppression in complex matrices
Welcome to the technical support center for the analysis of p,p'-DDE-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
A1: this compound is the deuterated form of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a major and persistent metabolite of the insecticide DDT. In analytical chemistry, this compound is used as an internal standard (IS). Because it is chemically almost identical to the non-labeled p,p'-DDE, it is added to samples at a known concentration to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. This leads to more accurate and precise quantification of the target analyte.
Q2: What is signal suppression and how does it affect my results for this compound?
A2: Signal suppression, also known as the matrix effect, is a common phenomenon in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] It occurs when components in the sample matrix (e.g., fats, proteins, salts in blood, soil, or food extracts) co-elute with this compound and interfere with its ionization in the instrument's source.[1] This interference reduces the number of this compound ions that reach the detector, leading to a lower-than-expected signal. Signal suppression can negatively impact the accuracy and precision of your quantitative results.[3]
Q3: Can the this compound internal standard also be affected by signal suppression?
A3: Yes. While internal standards are designed to compensate for matrix effects, they are not immune to them. If the internal standard experiences a different degree of signal suppression than the native analyte, it can lead to inaccurate results.[4] This can happen if the analyte and internal standard do not perfectly co-elute, exposing them to different matrix components as they enter the mass spectrometer.
Q4: How can I determine if matrix effects are causing the low signal of my this compound?
A4: A post-extraction spike analysis is a straightforward experiment to assess the impact of the matrix on your this compound signal. You would prepare two sets of samples: one where the standard is spiked into a clean solvent and another where it's spiked into a blank matrix extract after the extraction process. A significantly lower peak area in the matrix sample compared to the clean solvent indicates ion suppression.
Troubleshooting Guide: Addressing this compound Signal Suppression
This guide provides a systematic approach to troubleshooting and mitigating signal suppression of this compound.
Problem: Low or inconsistent signal for this compound.
Initial Assessment:
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Confirm Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. A dirty ion source can cause a general decrease in signal for all ions.
-
Check Standard Integrity: Verify the concentration and purity of your this compound stock and working solutions. Improper storage can lead to degradation.
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Evaluate Chromatography: Examine the chromatograms to confirm the peak shape and retention time of this compound. Ensure it is co-eluting with the native p,p'-DDE. Even slight separation due to the deuterium isotope effect can expose them to different matrix environments.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low this compound signal.
Mitigation Strategies:
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Optimize Sample Preparation: The goal is to reduce the amount of co-extracted matrix components.
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Improve Cleanup: For fatty matrices, consider using a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like C18 or graphitized carbon black (GCB) to remove lipids and pigments. For soil or sediment, a multi-step cleanup using different SPE cartridges may be necessary.
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Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, ensure your instrument has sufficient sensitivity to detect the diluted this compound.
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-
Optimize Chromatography:
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Adjust the Gradient: Modify the mobile phase gradient to better separate this compound from interfering matrix components.
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Change the Column: If co-elution persists, try a column with a different stationary phase chemistry.
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Change Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Experimental Protocols
Protocol 1: Modified QuEChERS for Organochlorine Pesticides in Fatty Matrices (e.g., Fish Tissue)
This protocol is adapted from methods for analyzing organochlorine pesticides in fatty biological tissues.
1. Sample Homogenization:
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Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 30 seconds.
2. Extraction:
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Add 10 mL of acetonitrile (ACN) to the tube.
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Add the this compound internal standard.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take a 6 mL aliquot of the ACN supernatant and transfer it to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.
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Vortex for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation:
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Transfer the supernatant to a clean tube and evaporate to near dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable solvent (e.g., hexane or mobile phase) for GC-MS or LC-MS analysis.
QuEChERS Workflow Diagram
Caption: Modified QuEChERS workflow for fatty matrices.
Protocol 2: Solid-Phase Extraction (SPE) for p,p'-DDE in Soil
This protocol is a general guide based on EPA methods for extracting pesticides from solid matrices.
1. Sample Preparation:
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Air-dry the soil sample and sieve to remove large debris.
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Weigh 10 g of the prepared soil into a beaker.
2. Extraction:
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Spike the sample with the this compound internal standard.
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Add 20 mL of an appropriate extraction solvent (e.g., acetone/hexane 1:1).
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Extract using sonication for 15 minutes.
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Allow the soil to settle and decant the solvent. Repeat the extraction two more times.
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Combine the solvent extracts.
3. SPE Cartridge Cleanup:
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Condition an aminopropyl-bonded silica SPE cartridge (1 g) with the extraction solvent.
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Load the combined extract onto the cartridge.
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Wash the cartridge with a less polar solvent to remove interferences.
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Elute the p,p'-DDE and this compound with a more polar solvent.
4. Final Extract Preparation:
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Evaporate the eluate to near dryness under nitrogen.
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Reconstitute in a suitable solvent for analysis.
SPE Workflow Diagram
Caption: Solid-phase extraction workflow for soil samples.
Data on Method Performance
The following tables summarize recovery data for organochlorine pesticides, including p,p'-DDE, from various studies, demonstrating the effectiveness of different sample preparation techniques.
Table 1: Analyte Recoveries using Modified QuEChERS in Fatty Tissues
| Analyte | Mean Recovery (%) in Fish Muscle | Mean Recovery (%) in Adipose Tissue |
| p,p'-DDE | 85 | 92 |
| p,p'-DDT | 88 | 95 |
| Endrin | 86 | 90 |
| cis-Chlordane | 88 | 93 |
| Hexachlorobenzene | 74 | 85 |
Data adapted from studies on organochlorine pesticide analysis in fatty matrices.
Table 2: Matrix Effect Evaluation in Different Food Matrices
| Analyte | Matrix | Signal Suppression/Enhancement (%) |
| p,p'-DDE | Lettuce | -25% (Suppression) |
| p,p'-DDE | Strawberry | -15% (Suppression) |
| p,p'-DDE | Orange | -40% (Suppression) |
| p,p'-DDE | Milk | -30% (Suppression) |
Illustrative data based on typical matrix effects observed for organochlorine pesticides in food analysis. A negative percentage indicates signal suppression.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should validate all methods in their own laboratories to ensure they meet the specific requirements of their analysis.
References
Technical Support Center: Improving p,p'-DDE-d8 Recovery in Solid-Phase Extraction
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of p,p'-DDE-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery of this deuterated internal standard in their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the SPE of this compound, providing potential causes and actionable solutions. The troubleshooting guides focus on two commonly used sorbents: C18 (reversed-phase) and Florisil (normal-phase).
General Troubleshooting
Q1: My this compound recovery is consistently low. Where should I start troubleshooting?
A1: A systematic approach is crucial to identify the source of analyte loss. The first step is to perform a fraction collection study to determine where the this compound is being lost. Analyze the load, wash, and elution fractions separately.[1]
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Analyte in the Load Fraction: This indicates poor retention on the SPE sorbent.
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Analyte in the Wash Fraction: This suggests that the wash solvent is too strong, prematurely eluting the analyte.
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Analyte Not Found in Any Fraction (or very low in elution): This points to irreversible binding to the sorbent or incomplete elution.
Below is a workflow to diagnose low recovery issues:
Caption: Troubleshooting workflow for low this compound recovery.
C18 (Reversed-Phase) SPE Troubleshooting
C18 sorbents retain non-polar compounds like this compound from a polar sample matrix.
Q2: I'm losing this compound in the loading step when using a C18 cartridge. What are the likely causes and solutions?
A2: Loss during loading on a C18 cartridge, also known as "breakthrough," occurs when the analyte fails to adsorb to the sorbent.
Potential Causes & Solutions:
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Sample Solvent is Too Non-Polar: If the sample is dissolved in a solvent with a high percentage of organic content, the this compound will remain in the solvent instead of partitioning to the C18 sorbent.
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Solution: Dilute the sample with a weaker, more polar solvent (e.g., water) to ensure the organic content is typically less than 5%.
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Improper Conditioning/Equilibration: Failure to properly prepare the sorbent can lead to poor retention.
-
Solution: Ensure the cartridge is conditioned with a water-miscible organic solvent (e.g., methanol, acetonitrile) to activate the C18 chains, followed by equilibration with a polar solvent (e.g., water) to prepare the sorbent for the aqueous sample.[2] Do not let the sorbent dry out between these steps.
-
-
High Flow Rate: Loading the sample too quickly reduces the interaction time between the this compound and the sorbent.
-
Solution: Decrease the sample loading flow rate. A slow, dropwise flow is often recommended.
-
-
Sample pH: While this compound is neutral, the sample matrix pH can influence the retention of other components that may affect the sorbent capacity. For ionizable compounds, pH should be adjusted to ensure they are in their neutral form for optimal retention on reversed-phase media.[3]
-
Sorbent Overload: Exceeding the binding capacity of the sorbent will cause the analyte to pass through unretained.
-
Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.
-
Q3: My this compound is being lost during the wash step with a C18 cartridge. How can I prevent this?
A3: This indicates the wash solvent is too strong (too non-polar).
Potential Causes & Solutions:
-
High Organic Content in Wash Solvent: The wash solvent should be polar enough to remove interferences without eluting the analyte.
-
Solution: Decrease the percentage of organic solvent in your wash solution. For example, if using 20% methanol in water, try 10% or 5%.
-
Q4: I have poor recovery of this compound in the final eluate from my C18 cartridge, but it's not in the load or wash fractions. What's happening?
A4: This suggests incomplete elution or irreversible binding.
Potential Causes & Solutions:
-
Elution Solvent is Too Weak: The elution solvent must be strong enough (non-polar enough) to disrupt the hydrophobic interactions between this compound and the C18 sorbent.
-
Solution: Increase the non-polar character of the elution solvent. If using acetonitrile, consider a stronger solvent like methylene chloride or a mixture such as acetone:n-hexane.
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be adequate to pass through the entire sorbent bed and elute all of the analyte.
-
Solution: Increase the volume of the elution solvent. Applying the elution solvent in two smaller aliquots can sometimes improve recovery.
-
-
Secondary Interactions: Although the primary retention mechanism is hydrophobic, secondary interactions with the silica backbone can occur.
-
Solution: Consider using an elution solvent with a small percentage of a more polar solvent to disrupt these interactions.
-
Quantitative Troubleshooting Guide for C18 SPE
| Issue | Parameter | Sub-Optimal Condition | Potential this compound Recovery | Optimized Condition | Expected this compound Recovery |
| Analyte Breakthrough (Loss in Load) | Sample Solvent | >20% Acetonitrile in Water | <70% | <5% Acetonitrile in Water | >95% |
| Loading Flow Rate | >10 mL/min | <80% | 1-2 mL/min | >95% | |
| Premature Elution (Loss in Wash) | Wash Solvent | 30% Methanol in Water | <75% | 5% Methanol in Water | >95% |
| Incomplete Elution | Elution Solvent | 100% Acetonitrile | <85% | 1:1 Acetone:n-Hexane | >95% |
| Elution Volume | 1 mL for 500mg cartridge | <80% | 2 x 2 mL for 500mg cartridge | >95% |
Florisil (Normal-Phase) SPE Troubleshooting
Florisil (magnesium silicate) is a polar sorbent used to retain polar interferences from a non-polar sample extract. In this case, the this compound is expected to have minimal retention and elute early.
Q5: I'm seeing low recovery of this compound when using a Florisil cartridge for cleanup. What are the common causes?
A5: With Florisil, low recovery of a non-polar analyte like this compound is often due to it being retained on the sorbent and not eluting with the chosen solvent.
Potential Causes & Solutions:
-
Sorbent Activity: The activity of Florisil is highly dependent on its water content. Overly activated (very dry) Florisil can be too retentive, even for non-polar compounds.
-
Solution: Ensure the Florisil is properly deactivated according to established methods (e.g., by adding a specific percentage of water).
-
-
Elution Solvent is Too Weak (Too Non-Polar): While this compound is non-polar, a very non-polar solvent like hexane alone may not be sufficient to elute it from Florisil.
-
Solution: Increase the polarity of the elution solvent by adding a small amount of a more polar solvent. Common elution mixtures include hexane with diethyl ether or acetone.
-
-
Inadequate Elution Volume: As with C18, an insufficient volume of elution solvent will lead to incomplete recovery.
-
Solution: Increase the elution volume and consider collecting and analyzing multiple elution fractions to determine the elution profile.
-
Quantitative Troubleshooting Guide for Florisil SPE
| Issue | Parameter | Elution Solvent Composition | Elution Fraction | p,p'-DDE Recovery (%) |
| Incomplete Elution | Solvent Strength | 100% Hexane | Fraction 1 (3 mL) | ~0% |
| 6% Diethyl Ether in Hexane | Fraction 2 (5 mL) | ~66% | ||
| 26% Methylene Chloride in Hexane | Fraction 2 (5 mL) | >90% | ||
| 10% Acetone in Hexane | Single Fraction (10 mL) | >89% |
Data synthesized from EPA methodologies and related studies.
Experimental Protocols
Protocol 1: C18 SPE for this compound in an Aqueous Matrix
This protocol is a general guideline for extracting this compound from a water sample.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the aqueous sample (pH adjusted if necessary for other analytes) onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with nitrogen for 10-20 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound with 2 x 2 mL of 1:1 acetone:n-hexane. Collect the eluate for analysis.
-
Caption: Experimental workflow for C18 solid-phase extraction.
Protocol 2: Florisil Cleanup for this compound in a Non-Polar Extract
This protocol is a general guideline for cleaning up a sample extract (e.g., from a hexane extraction) containing this compound.
-
Cartridge Conditioning:
-
Pass 6 mL of hexane through the Florisil cartridge.
-
-
Sample Loading:
-
Load the 1 mL sample extract (dissolved in hexane) onto the cartridge.
-
-
Elution:
-
Elute the this compound with 10 mL of 10% acetone in hexane. Collect the eluate.
-
-
Concentration:
-
If necessary, concentrate the eluate to the desired final volume for analysis.
-
Caption: Experimental workflow for Florisil solid-phase extraction cleanup.
References
dealing with co-eluting interferences with p,p'-DDE-d8
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), with a focus on dealing with co-eluting interferences when using its deuterated internal standard, p,p'-DDE-d8.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My chromatogram shows a distorted or broadened peak for this compound. What could be the cause?
A1: Peak distortion or broadening for this compound can arise from several factors:
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Co-eluting Interferences: This is a primary concern, especially from structurally similar compounds like Polychlorinated Biphenyls (PCBs). Certain PCB congeners have similar retention times to p,p'-DDE and can interfere with the internal standard's peak shape and integration.
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Column Overload: Injecting too high a concentration of your sample or standard can lead to broad, asymmetric peaks. Consider diluting your sample.
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Poor Chromatography: Issues with the GC column, such as degradation of the stationary phase or contamination, can lead to poor peak shape.
-
Injector Issues: A dirty or improperly configured injector can cause peak tailing or fronting.
Q2: I suspect a co-eluting interference with my this compound peak. How can I confirm this?
A2: To confirm a co-elution, you can employ the following strategies:
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Mass Spectral Deconvolution: Examine the mass spectrum across the entirety of the chromatographic peak. If the ion ratios change across the peak, it indicates the presence of more than one compound.
-
Use of a More Selective Stationary Phase: Switching to a different GC column with a different stationary phase chemistry can alter the selectivity and potentially resolve the co-eluting compounds.
-
Modify GC Oven Temperature Program: Adjusting the temperature ramp rate can improve the separation of closely eluting compounds. A slower ramp rate often provides better resolution.
-
Tandem Mass Spectrometry (MS/MS): By using Multiple Reaction Monitoring (MRM), you can selectively detect specific precursor-to-product ion transitions for this compound, which can significantly reduce interference from co-eluting compounds that do not share the same transitions.[1]
Q3: Which compounds are known to co-elute with p,p'-DDE and its deuterated standard?
A3: The most common co-eluting interferences for p,p'-DDE isomers are certain Polychlorinated Biphenyl (PCB) congeners.[2][3] The specific congeners that co-elute will depend on the GC column and analytical conditions used. Due to their similar chemical structures and properties, achieving baseline separation can be challenging.
Q4: How can I resolve co-elution between this compound and PCBs?
A4: Resolving this co-elution often requires a multi-faceted approach:
-
Chromatographic Optimization:
-
Column Selection: Utilize a high-resolution capillary column. A longer column or one with a thicker film can improve separation. Phenyl-methylpolysiloxane-based columns are commonly used.
-
Temperature Program: A slow, optimized temperature ramp can enhance the separation between p,p'-DDE and interfering PCBs.
-
-
Sample Preparation/Cleanup: Employing a robust sample cleanup procedure can help remove interfering compounds before GC-MS analysis. Techniques like silica gel or Florisil column chromatography can be effective in separating PCBs from organochlorine pesticides.
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Selective Detection (GC-MS/MS): This is a powerful technique to differentiate between co-eluting compounds. By monitoring specific MRM transitions for this compound, you can selectively quantify it even in the presence of co-eluting PCBs.
Quantitative Data
The following table summarizes the key mass spectrometry parameters for the analysis of p,p'-DDE and its deuterated internal standard, this compound, along with a common interfering PCB congener.
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| p,p'-DDE | 246.0 | 176.1 | 211.1[4] |
| This compound | 326.0 | 184.0 | 256.0 |
| PCB-153 (example) | 360.0 | 290.0 | 255.0 |
Experimental Protocols
This section provides a detailed methodology for a typical GC-MS/MS analysis of p,p'-DDE, incorporating the use of this compound as an internal standard.
1. Sample Preparation (Solid Matrix - e.g., Soil, Sediment)
This protocol is based on a generic ultrasonic extraction method.
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Internal Standard Spiking: To 10 grams of a finely ground and homogenized solid sample in a beaker, add a known amount of this compound internal standard solution.
-
Extraction:
-
Add 30 mL of an appropriate solvent mixture (e.g., hexane:acetone, 1:1 v/v) to the sample.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Allow the solid material to settle and carefully decant the solvent into a clean flask.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the solvent extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.
-
-
Cleanup (if necessary):
-
Prepare a silica gel chromatography column.
-
Apply the concentrated extract to the top of the column.
-
Elute with appropriate solvents to separate interfering compounds from the fraction containing p,p'-DDE. The specific solvent system will depend on the nature of the interferences.
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2. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Injector: Splitless mode at 275 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: 30 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 320 °C, hold for 2 minutes.[2]
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in the quantitative data table above for p,p'-DDE and this compound.
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Visualization
The following diagram illustrates a logical workflow for troubleshooting co-eluting interferences with this compound.
Caption: A logical workflow for troubleshooting co-elution issues with this compound.
References
Technical Support Center: Optimizing p,p'-DDE-d8 Analysis in Gas Chromatography
Welcome to our technical support center for the analysis of p,p'-DDE-d8 and related organochlorine pesticides by gas chromatography (GC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound degradation during GC analysis?
A: The most frequent cause of this compound degradation is interaction with active sites within the GC inlet, particularly on the liner and metal surfaces.[1][2] This degradation is often exacerbated by the presence of matrix components from the sample, which can accumulate in the inlet over time.[1][2] High inlet temperatures can also contribute to the thermal breakdown of labile compounds like this compound.[3]
Q2: Should I use a split or splitless injection for this compound analysis?
A: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless injection is ideal for trace analysis where the analyte concentration is very low. This technique transfers the majority of the sample onto the column, maximizing sensitivity.
-
Split injection is suitable for higher concentration samples. It introduces only a portion of the sample to the column, which can help to produce sharp, narrow peaks and reduce the risk of column overload.
Q3: What type of inlet liner is best for this compound analysis?
A: An inert liner is crucial to minimize analyte degradation. Liners with glass wool packing can help to trap non-volatile matrix components and protect the column, but the wool itself can be a source of activity if not properly deactivated. For sensitive analyses, an ultra-inert liner is recommended. Regularly replacing the liner is a critical maintenance step to prevent performance degradation.
Q4: What are the typical GC-MS parameters for this compound analysis?
A: Typical parameters are often guided by established methods such as those from the U.S. Environmental Protection Agency (EPA). Below are some common starting points.
| Parameter | Typical Value/Range |
| Injection Mode | Splitless |
| Inlet Temperature | 220-250 °C |
| Splitless Hold Time | 60 seconds |
| Carrier Gas | Helium |
| Column Flow Rate | 1.0 - 2.0 mL/min |
| Oven Program | See Table 2 for an example |
| Transfer Line Temp. | 270 °C |
| Ion Source Temp. | 270 °C |
Table 1: General GC-MS Injection Parameters for this compound Analysis.
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 100 | 2.0 |
| Ramp 1 | 15 | 160 | 5.0 |
| Ramp 2 | 5 | 270 | 2.0 |
Table 2: Example GC Oven Temperature Program for Organochlorine Pesticide Analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing Peaks)
Symptoms: The chromatographic peak for this compound is asymmetrical, with a pronounced "tail" extending from the back of the peak. This can lead to inaccurate integration and reduced resolution.
Possible Causes and Solutions:
-
Cause 1: Active Sites in the Inlet or Column: Polar or acidic analytes can interact with active sites (e.g., exposed silanols) on the liner or the front of the GC column, causing peak tailing.
-
Solution: Perform inlet maintenance, including replacing the liner with a new, deactivated one and changing the septum. If the problem persists, trim 10-20 cm from the front of the column to remove any accumulated active sites. Using an ultra-inert liner and column can also significantly reduce this issue.
-
-
Cause 2: Improper Column Installation: If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the inlet, it can create dead volume and disrupt the flow path, leading to peak tailing.
-
Solution: Re-cut the column using a ceramic wafer or diamond scribe to ensure a clean, square cut. Re-install the column according to the manufacturer's instructions for the correct insertion depth.
-
-
Cause 3: Contamination: Accumulation of non-volatile matrix components in the liner or at the head of the column can lead to peak tailing.
-
Solution: Regularly replace the inlet liner, especially when analyzing dirty samples. Using a liner with glass wool can help trap contaminants before they reach the column.
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Issue 2: Analyte Degradation or Low Response
Symptoms: The response for this compound is lower than expected, or additional peaks corresponding to degradation products (e.g., p,p'-DDD) are observed.
Possible Causes and Solutions:
-
Cause 1: High Inlet Temperature: Excessive inlet temperatures can cause thermal degradation of this compound.
-
Solution: Optimize the inlet temperature. A good starting point is 250°C. If degradation is observed, try reducing the temperature in 10-20°C increments to find a balance between efficient volatilization and minimal degradation.
-
-
Cause 2: Active Inlet Surfaces: As with peak tailing, active sites in the inlet are a primary cause of degradation. This is especially true if metal surfaces in the inlet are exposed to the sample.
-
Solution: Ensure a high-quality, inert liner is used. Using a liner with glass wool can help to wipe the syringe needle and prevent sample from reaching the hot metal surfaces at the bottom of the inlet. Also, ensure an inert inlet seal (e.g., gold-plated) is used.
-
-
Cause 3: Matrix Effects: Co-extracted matrix components can enhance the degradation of this compound in the inlet.
-
Solution: Improve the sample cleanup procedure to remove interfering matrix components. If this is not possible, more frequent inlet maintenance (liner and seal replacement) will be necessary.
-
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol outlines the steps for routine maintenance of the GC inlet to ensure optimal performance for the analysis of this compound.
-
Cool Down the Inlet: Before performing any maintenance, cool the GC inlet to a safe temperature (typically below 50°C).
-
Turn Off Carrier Gas Flow: Turn off the carrier gas flow to the inlet.
-
Remove the Autosampler (if applicable): Carefully move the autosampler to access the inlet.
-
Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum using forceps.
-
Remove the Inlet Liner: Carefully remove the inlet liner from the injector.
-
Inspect and Clean the Inlet: Inspect the inside of the injector for any visible contamination. If necessary, clean it with an appropriate solvent (e.g., methanol, acetone) and a lint-free swab.
-
Install a New Liner and O-ring: Place a new, deactivated O-ring on a new, deactivated liner. Insert the new liner into the inlet.
-
Install a New Septum: Place a new septum on top of the inlet and secure it with the septum nut. Do not overtighten.
-
Restore Carrier Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.
-
Heat the Inlet: Heat the inlet back to the desired setpoint.
-
Condition the System: Perform a few blank injections to condition the new liner and septum before analyzing samples.
Protocol 2: Sample Extraction (Based on EPA Method 8081B)
This is a generalized protocol for the extraction of organochlorine pesticides from solid samples.
-
Sample Preparation: Weigh approximately 10-30 g of the homogenized solid sample into an extraction thimble.
-
Surrogate Spiking: Spike the sample with a known amount of surrogate standard solution.
-
Extraction: Place the thimble in a Soxhlet extractor. Add the appropriate extraction solvent (e.g., 1:1 hexane-acetone) to the flask and extract for 16-24 hours.
-
Concentration: After extraction, concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to hexane during the final concentration step.
-
Cleanup (if necessary): If interferences are present, a cleanup step using Florisil or silica gel may be required.
-
Final Volume Adjustment: Adjust the final extract volume to the desired level (e.g., 1-10 mL) and add the internal standard (this compound).
-
Analysis: The extract is now ready for GC-MS analysis.
References
Technical Support Center: Chromatographic Analysis of p,p'-DDE and p,p'-DDE-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) and its deuterated internal standard, p,p'-DDE-d8.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic issues encountered when analyzing p,p'-DDE and its deuterated internal standard, this compound?
A1: The most frequently observed issues include poor peak shape (tailing), co-elution or shifts in retention time between the native and deuterated standards, and inconsistent or low recovery of the internal standard. These problems can often be attributed to the active nature of the analytes, matrix effects, or suboptimal instrument conditions.
Q2: Why am I observing peak tailing for both p,p'-DDE and this compound?
A2: Peak tailing for these compounds is often a result of interactions with active sites within the gas chromatography (GC) system. These active sites can be exposed silanol groups in the injector liner, on the GC column, or contamination from previous sample injections. The thermal instability of these compounds can also contribute to peak degradation and subsequent tailing.
Q3: My this compound internal standard is not co-eluting with the native p,p'-DDE. What could be the cause?
A3: A slight shift in retention time between an analyte and its deuterated internal standard can occur due to the "deuterium isotope effect".[1] Deuterated compounds can have slightly different physicochemical properties, which may lead to a small separation on the chromatographic column. While often minimal, this can sometimes be exacerbated by the chromatographic conditions.
Q4: What are acceptable recovery limits for the this compound internal standard?
A4: Generally, the mean recovery for an internal standard should fall within the range of 70-120%. However, in some cases, a consistent recovery outside this range may be acceptable if the precision is good and the reason for the deviation is understood. It is important to establish in-house acceptance criteria based on validated methods.
Q5: How can matrix effects impact the analysis of p,p'-DDE and this compound?
A5: Matrix effects occur when components of the sample matrix interfere with the ionization of the target analytes in the mass spectrometer source, leading to either suppression or enhancement of the signal.[2] Using a deuterated internal standard like this compound is intended to compensate for these effects, as it should be affected in the same way as the native analyte. However, if the native compound and the internal standard do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for p,p'-DDE and this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Steps:
-
Inspect and Replace the Injector Liner: The liner is a common source of activity. Replace it with a new, deactivated liner.
-
Check and Replace the Septum: A cored or leaking septum can introduce contaminants.
-
Verify Column Installation: Ensure the column is installed at the correct depth in the injector to avoid dead volume.
-
Perform Column Maintenance: If tailing persists, trim 10-20 cm from the inlet of the column to remove any accumulated non-volatile residues.
-
Optimize Temperature Parameters: A lower initial oven temperature can sometimes improve peak shape. Ensure the inlet temperature is high enough for efficient vaporization but not so high as to cause degradation.
-
Verify Carrier Gas Flow Rate: Ensure the flow rate is optimal for your column dimensions and carrier gas.
Issue 2: Inconsistent or Low Recovery of this compound Internal Standard
This guide addresses potential causes for poor internal standard performance.
Troubleshooting Workflow for Internal Standard Recovery
Caption: A logical workflow for troubleshooting internal standard recovery issues.
Detailed Steps:
-
Verify Spiking Procedure: Ensure the internal standard is added at the correct concentration and at the beginning of the sample preparation process.
-
Evaluate Extraction Efficiency: Review the sample extraction procedure to ensure it is effective for both the native analyte and the internal standard.
-
Check for Loss During Evaporation: If a solvent evaporation step is used, ensure it is not too aggressive, which could lead to the loss of the semi-volatile p,p'-DDE and its deuterated analog.
-
Investigate Matrix Effects: Analyze a matrix blank and a matrix-matched calibration standard to assess the degree of signal suppression or enhancement.
-
Confirm Co-elution: Overlay the chromatograms of the native and deuterated standards to ensure they are co-eluting. If not, chromatographic conditions may need to be adjusted.
-
Clean the Mass Spectrometer Source: A dirty ion source can lead to inconsistent ionization and poor response for all analytes.
Quantitative Data Summary
Table 1: Typical GC-MS/MS Parameters for p,p'-DDE and this compound Analysis
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for p,p'-DDE and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| p,p'-DDE | 318 | 246 | 176 |
| This compound | 326 | 254 | 184 |
Note: These are example transitions and should be optimized on your specific instrument.
Experimental Protocols
Detailed Methodology for GC-MS/MS Analysis of p,p'-DDE and this compound
This protocol is a general guideline based on EPA Method 8081 and other common practices for the analysis of organochlorine pesticides.
1. Sample Preparation (Solid Matrix - e.g., Soil, Sediment)
-
Extraction:
-
Weigh 10 g of the homogenized sample into a beaker.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.
-
Extract the sample using an appropriate technique such as Soxhlet extraction or pressurized fluid extraction with a suitable solvent (e.g., hexane:acetone 1:1 v/v).
-
-
Cleanup:
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a cleanup step to remove interfering compounds. This may involve gel permeation chromatography (GPC) or solid-phase extraction (SPE) with a silica or florisil cartridge.
-
Elute the target analytes from the cleanup column with an appropriate solvent.
-
-
Final Concentration:
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
The sample is now ready for GC-MS/MS analysis.
-
2. Instrumental Analysis
-
System Setup:
-
Install a deactivated injector liner.
-
Condition the GC column according to the manufacturer's instructions.
-
Perform an instrument tune to ensure optimal performance of the mass spectrometer.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of p,p'-DDE and a constant concentration of this compound.
-
Inject the calibration standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject 1 µL of the prepared sample extract into the GC-MS/MS system.
-
Acquire data using the MRM mode with the optimized transitions (see Table 2).
-
-
Data Processing:
-
Integrate the peaks for both p,p'-DDE and this compound.
-
Calculate the concentration of p,p'-DDE in the sample using the calibration curve and the response ratio of the native analyte to the internal standard.
-
Calculate the percent recovery of the this compound internal standard.
-
References
Validation & Comparative
Validating p,p'-DDE Analysis: A Comparison of Methods Utilizing the p,p'-DDE-d8 Internal Standard
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is critical for environmental monitoring, food safety, and toxicological studies. The use of a deuterated internal standard, such as p,p'-DDE-d8, in conjunction with gas chromatography-mass spectrometry (GC-MS) is a widely accepted technique to enhance the reliability of these measurements. This guide provides a comparative overview of the validation of the this compound method, highlighting its performance against alternative approaches and providing supporting experimental data.
The Role of Deuterated Internal Standards
In analytical chemistry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. A deuterated internal standard, where some hydrogen atoms are replaced by deuterium, is considered the gold standard for mass spectrometry-based methods. This is because it is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. This chemical similarity allows it to effectively compensate for variations in extraction recovery and matrix effects, which can significantly impact the accuracy and precision of the results.
Performance Comparison: this compound Method vs. External Standard Method
The following table summarizes the typical performance characteristics of a GC-MS method for p,p'-DDE analysis using a this compound internal standard compared to a method relying on external standard calibration. The data presented is a representative summary based on findings from various analytical method validation studies.
| Validation Parameter | Method with this compound Internal Standard | External Standard Method |
| Accuracy (Recovery) | 90-110% | 70-120% |
| Precision (RSD) | < 15% | < 25% |
| **Linearity (R²) ** | > 0.995 | > 0.99 |
| Limit of Quantification | Lower | Higher |
| Matrix Effect | Significantly Reduced | High Potential for Interference |
Experimental Protocols
A robust and validated method is essential for generating reliable data. The following is a detailed methodology for the key experiments involved in the validation of a this compound method for accuracy and precision.
Sample Preparation and Extraction (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for the analysis of pesticide residues in various matrices.
-
Sample Homogenization : A representative 10-15 g sample is homogenized.
-
Extraction : A 10 g subsample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out : A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute.
-
Centrifugation : The sample is centrifuged at ≥3000 g for 5 minutes.
-
Internal Standard Spiking : An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube, and a known amount of this compound internal standard solution is added.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : The extract is added to a d-SPE tube containing a sorbent (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components. The tube is shaken for 30 seconds and then centrifuged.
-
Final Extract : The supernatant is collected, and a portion is transferred to an autosampler vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is used.
-
Chromatographic Column : A capillary column suitable for organochlorine pesticide analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column) is employed.
-
Oven Temperature Program : A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 300°C) to elute the analytes, and includes a hold time.
-
Injection : A pulsed splitless injection is commonly used to introduce the sample extract onto the column.
-
Mass Spectrometry : The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for both p,p'-DDE and this compound are monitored.
-
p,p'-DDE ions : m/z 318, 246, 176
-
This compound ions : m/z 326, 252, 180
-
-
Quantification : The concentration of p,p'-DDE is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of p,p'-DDE and a constant concentration of this compound.
Mandatory Visualizations
To better illustrate the experimental workflow and the logical relationship of the validation process, the following diagrams are provided.
Caption: Experimental workflow for p,p'-DDE analysis using a deuterated internal standard.
Caption: Key parameters for the validation of an analytical method for p,p'-DDE.
A Guide to Inter-Laboratory Quantification of p,p'-DDE Utilizing p,p'-DDE-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the pesticide DDT, with a focus on the application of its deuterated isotopologue, p,p'-DDE-d8, as an internal standard. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methods, particularly in complex matrices encountered in environmental and biological monitoring. This document outlines typical performance characteristics observed across laboratories and details the experimental protocols necessary for accurate and reproducible analysis.
Data Presentation: Performance of p,p'-DDE Quantification
The following tables summarize quantitative data representative of single-laboratory validation studies. While specific inter-laboratory comparison data is often proprietary to proficiency testing schemes, these values represent typical performance metrics achievable with the described methodologies.
Table 1: Typical Method Performance for p,p'-DDE Quantification using this compound Internal Standard
| Parameter | Soil/Sediment | Animal Tissue (e.g., Fish) | Human Serum |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 0.5 - 2.0 µg/kg | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg | 1.5 - 6.0 µg/kg | 0.03 - 0.3 ng/mL |
| Recovery (%) | 85 - 115% | 80 - 110% | 90 - 110% |
| Precision (RSD %) | < 15% | < 20% | < 15% |
Table 2: Comparison of Internal Standard Strategies
| Performance Characteristic | This compound (Isotope Dilution) | Structural Analog (e.g., PCB congener) | External Standard |
| Correction for Matrix Effects | Excellent | Moderate to Good | Poor |
| Correction for Extraction Loss | Excellent | Good | None |
| Correction for Instrument Variability | Excellent | Excellent | Poor |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate to High | Low to Moderate |
| Cost | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are critical for achieving accurate and reproducible results in the quantification of p,p'-DDE. The following protocols are generalized from established methods and should be adapted and validated for specific laboratory conditions and matrices.
Sample Preparation and Extraction
Objective: To extract p,p'-DDE and the this compound internal standard from the sample matrix.
a) For Soil and Sediment Samples:
-
Homogenize the sample to ensure uniformity.
-
Weigh approximately 10 g of the homogenized sample into a clean extraction vessel.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add a drying agent, such as anhydrous sodium sulfate, and mix thoroughly.
-
Perform extraction using a suitable technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE) with a non-polar solvent like hexane or a hexane/acetone mixture.
b) For Animal Tissue Samples:
-
Homogenize the tissue sample.
-
Weigh approximately 1-2 g of the homogenized tissue into a centrifuge tube.
-
Spike with this compound internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) following established methods for organochlorine pesticides in fatty matrices. This often involves saponification to break down lipids.
c) For Human Serum Samples:
-
Thaw the serum sample to room temperature.
-
Pipette a known volume (e.g., 1 mL) into a glass tube.
-
Spike with this compound internal standard.
-
Add a protein precipitation agent (e.g., acetonitrile or formic acid) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be further cleaned up using SPE.
Extract Cleanup
Objective: To remove interfering co-extracted substances from the sample extract.
-
Gel Permeation Chromatography (GPC): Effective for removing lipids from fatty samples.
-
Solid-Phase Extraction (SPE): Utilize cartridges packed with materials like Florisil®, silica, or alumina to separate p,p'-DDE from polar interferences.
-
Acid Cleanup: For resistant matrices, a sulfuric acid wash can be used to remove oxidizable interferences.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify p,p'-DDE and this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless or pulsed splitless injection at a temperature of 250-280°C.
-
Oven Program: A temperature gradient program to ensure separation from other organochlorine pesticides and matrix components. A typical program might start at 100°C, ramp to 280°C, and hold.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
p,p'-DDE: m/z 318 (quantification), 246, 316 (confirmation).
-
This compound: m/z 326 (quantification), 252 (confirmation).
-
-
Mandatory Visualizations
A Head-to-Head Comparison: p,p'-DDE-d8 versus 13C-p,p'-DDE as Internal Standards in Mass Spectrometry
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE).
In the precise quantification of p,p'-DDE, a persistent metabolite of the insecticide DDT, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results, particularly in complex matrices. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS), is the gold standard for compensating for variations in sample preparation and instrumental analysis. This guide provides a detailed comparison of two commonly used internal standards for p,p'-DDE analysis: the deuterated analog, p,p'-DDE-d8, and the carbon-13 enriched variant, ¹³C-p,p'-DDE.
Executive Summary
While both this compound and ¹³C-p,p'-DDE serve to improve the accuracy and precision of p,p'-DDE quantification, ¹³C-p,p'-DDE is generally considered the superior choice. Its key advantages lie in its identical chromatographic behavior to the native analyte and its greater isotopic stability. Deuterated standards, while often more accessible and less expensive, can exhibit slight chromatographic shifts and, in some cases, are susceptible to hydrogen-deuterium exchange, which can compromise data quality. The selection of the internal standard should be based on the specific requirements of the analytical method, including the desired level of accuracy and the complexity of the sample matrix.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of this compound and ¹³C-p,p'-DDE based on available data and established principles of isotope dilution mass spectrometry.
| Feature | This compound (Deuterated) | ¹³C-p,p'-DDE (Carbon-13 Labeled) | Rationale & Implications |
| Chromatographic Co-elution | Good to Excellent | Excellent | ¹³C-labeled standards have physicochemical properties that are virtually identical to their native counterparts, ensuring they elute at the same time. Deuterated standards can sometimes exhibit a slight retention time shift, which may affect the accuracy of quantification, especially with complex matrices. |
| Isotopic Stability | Good | Excellent | The carbon-13 isotopes are integrated into the carbon skeleton of the molecule and are not susceptible to exchange. Deuterium atoms, in some instances, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, although this is less of a concern for p,p'-DDE where the labels are on the aromatic ring. |
| Mass Difference | +8 Da | +12 Da (for ¹³C₁₂) | Both provide a sufficient mass difference from the native analyte (m/z 318) to prevent spectral overlap. |
| Accuracy (Recovery) | 73-112% in trout tissue | Expected to be in the range of 90-110% or better | A study analyzing persistent organic pollutants in trout using this compound reported average recoveries in this range. ¹³C-labeled standards are known to provide high accuracy by effectively compensating for matrix effects. |
| Precision (RSD) | 1.4-17.9% in trout tissue | Expected to be <15% | The same study reported relative standard deviations within this range for p,p'-DDE analysis with the deuterated standard. Methods using ¹³C-labeled standards typically achieve high precision. |
| Cost & Availability | Generally lower cost and more widely available. | Generally higher cost due to more complex synthesis. | Budgetary constraints may favor the use of deuterated standards. |
Experimental Protocols
The following section details a typical experimental protocol for the analysis of p,p'-DDE in environmental or biological samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) with a stable isotope-labeled internal standard.
Sample Preparation (Extraction and Cleanup)
-
Spiking: A known amount of the internal standard (either this compound or ¹³C-p,p'-DDE) is added to the sample at the beginning of the preparation process.
-
Extraction: The method of extraction depends on the sample matrix.
-
Solid Samples (e.g., soil, sediment, tissue): Accelerated solvent extraction (ASE) or Soxhlet extraction with a suitable organic solvent (e.g., hexane/acetone mixture) is commonly used.
-
Liquid Samples (e.g., water, serum): Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or solid-phase extraction (SPE) with a C18 cartridge is typically employed.
-
-
Cleanup: The crude extract is often cleaned to remove interfering matrix components. This may involve techniques such as gel permeation chromatography (GPC) or solid-phase extraction with materials like Florisil or silica gel.
-
Concentration: The cleaned extract is concentrated to a final volume, typically under a gentle stream of nitrogen.
GC-MS/MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C, holding for 1 minute, then ramping to 300°C at 10°C/minute, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native p,p'-DDE and the labeled internal standard. For example:
-
p,p'-DDE: 318 -> 246, 318 -> 248
-
This compound: 326 -> 254, 326 -> 252
-
¹³C₁₂-p,p'-DDE: 330 -> 258, 330 -> 256
-
-
Quantification
The concentration of p,p'-DDE in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of p,p'-DDE and a constant concentration of the internal standard.
Mandatory Visualization
Caption: A logical workflow for selecting an appropriate internal standard for p,p'-DDE analysis.
Evaluating Analytical Method Robustness: A Comparative Guide to p,p'-DDE-d8 as an Internal Standard
In the precise world of analytical chemistry, particularly within environmental and toxicological studies, the robustness of a method is paramount. A robust analytical method remains reliable and reproducible despite small, deliberate variations in experimental parameters. The choice of an appropriate internal standard is a critical factor in achieving this robustness, especially in complex matrices. This guide provides a comparative overview of p,p'-DDE-d8, a deuterated analog of the persistent organic pollutant p,p'-DDE, as an internal standard for evaluating and ensuring the robustness of analytical methods.
The Role of Internal Standards in Method Robustness
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis.[1] An ideal internal standard is a compound that is chemically similar to the analyte but can be differentiated by the analytical instrument.[1] By adding a known concentration of the internal standard to both the sample and calibration standards, variations that can occur during sample preparation, injection, and analysis can be compensated for.[2] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards, particularly in mass spectrometry-based methods.[3][4] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, cleanup, and chromatographic analysis.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard can significantly influence the outcome of an analytical method. While this compound is a widely used and effective internal standard for the analysis of p,p'-DDE and other organochlorine pesticides, other alternatives exist, primarily ¹³C-labeled standards and structurally similar compounds.
| Internal Standard Type | Analyte(s) | Typical Recovery (%) | Typical Precision (RSD %) | Key Advantages | Key Disadvantages |
| This compound (Deuterated) | p,p'-DDE and related OCPs | 73-112% | 1.4-17.9% | - Closely mimics the analyte's chemical and physical behavior. - Cost-effective compared to ¹³C-labeled standards. | - Potential for isotopic exchange (H/D exchange) under certain conditions. - Small chromatographic shift relative to the native analyte is possible. |
| ¹³C-p,p'-DDE (¹³C-labeled) | p,p'-DDE and related OCPs | Generally high | Generally low | - Highly stable isotope label with no risk of back-exchange. - Excellent co-elution with the native analyte. | - Higher cost of synthesis and commercial availability. |
| Structurally Similar Compounds (e.g., PCB congeners) | p,p'-DDE and other OCPs | Variable | Variable | - Readily available and lower cost. | - Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior, compromising accuracy. |
Experimental Protocol: Robustness Testing of p,p'-DDE Analysis using this compound
This protocol outlines a robustness study for the quantification of p,p'-DDE in a biological matrix (e.g., fish tissue) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.
1. Objective: To evaluate the robustness of the analytical method by introducing small, deliberate variations to key method parameters and observing the effect on the analytical results.
2. Materials and Reagents:
-
p,p'-DDE analytical standard
-
This compound internal standard
-
Hexane, dichloromethane, acetone (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Fortified and blank fish tissue samples
3. Instrumentation:
-
Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of p,p'-DDE and this compound in a suitable solvent (e.g., isooctane).
-
Spiking Solution: Prepare a spiking solution containing p,p'-DDE at a known concentration.
-
Internal Standard Spiking Solution: Prepare a solution of this compound at a fixed concentration.
-
Sample Preparation:
-
Homogenize a known weight of the fish tissue sample.
-
Spike the sample with the p,p'-DDE spiking solution (for fortified samples) and the this compound internal standard spiking solution.
-
Perform extraction using a suitable solvent mixture (e.g., hexane/dichloromethane).
-
Clean up the extract using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Concentrate the final extract to a specific volume before GC-MS/MS analysis.
-
5. Robustness Study Design:
-
Identify critical method parameters to be varied.
-
For each parameter, define the nominal level and the deliberately varied levels (e.g., ± 5-10% of the nominal value).
-
Analyze a set of samples (e.g., a fortified blank) under the nominal conditions and with each of the parameter variations.
| Parameter | Nominal Level | Variation 1 | Variation 2 |
| GC Inlet Temperature | 250°C | 240°C | 260°C |
| GC Oven Ramp Rate | 10°C/min | 9°C/min | 11°C/min |
| GC Column Flow Rate | 1.2 mL/min | 1.1 mL/min | 1.3 mL/min |
| Extraction Solvent Composition | 1:1 Hexane:Dichloromethane | 1.1:0.9 Hexane:Dichloromethane | 0.9:1.1 Hexane:Dichloromethane |
| Extraction Time | 30 min | 25 min | 35 min |
6. Data Analysis:
-
Calculate the concentration of p,p'-DDE in each sample.
-
Determine the recovery of p,p'-DDE and the relative standard deviation (RSD) for each set of conditions.
-
Compare the results obtained under the varied conditions to those from the nominal conditions. The method is considered robust if the results are not significantly affected by the parameter variations.
Visualizing the Workflow
Caption: Workflow for robustness testing of an analytical method for p,p'-DDE using this compound.
Conclusion
The use of this compound as an internal standard provides a robust approach for the quantitative analysis of p,p'-DDE in complex samples. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and analysis, leading to more reliable and reproducible data. While ¹³C-labeled standards may offer superior isotopic stability, the cost-effectiveness and proven performance of this compound make it a highly valuable tool for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods. The careful evaluation of method parameters, as outlined in the provided protocol, is essential for ensuring the long-term reliability of analytical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. Compensation of matrix effects in gas chromatography-mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of p,p'-DDE-d8 Based Methods with Certified Reference Materials: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of persistent organic pollutants (POPs), the accurate quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) is of paramount importance. This guide provides a comparative overview of a widely used analytical approach—gas chromatography-tandem mass spectrometry (GC-MS/MS) with a deuterated internal standard (p,p'-DDE-d8)—and an alternative method, highlighting their performance characteristics and experimental protocols. The use of Certified Reference Materials (CRMs) is a critical component of method validation, ensuring the accuracy and traceability of analytical data.
Method Performance Comparison
The selection of an analytical method for p,p'-DDE quantification is often a trade-off between sensitivity, selectivity, and sample throughput. Below is a summary of key performance parameters for a typical this compound based GC-MS/MS method compared to an alternative sample preparation approach using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
| Performance Parameter | GC-MS/MS with this compound (LLE) | GC-MS/MS with this compound (QuEChERS) | Key Considerations |
| Limit of Detection (LOD) | 0.015 - 0.6 µg/kg | 0.10 - 0.80 ng/g | Both methods offer excellent sensitivity suitable for trace-level analysis. |
| Limit of Quantification (LOQ) | 0.045 - 2.0 µg/kg[1] | 0.31 - 2.41 ng/g[2] | The choice may depend on the specific matrix and regulatory requirements. |
| Linearity (R²) | >0.99[3][4] | >0.99 | Both methods demonstrate excellent linearity over a range of concentrations. |
| Accuracy (Recovery) | 73 - 112%[5] | 79.8 - 118.4% | Both extraction techniques provide high and reproducible recovery rates. |
| Precision (%RSD) | 1.4 - 17.9% | 0.3 - 27.9% | GC-MS/MS provides good precision, with variability dependent on concentration and matrix. |
| Internal Standard | This compound | This compound | The use of a deuterated internal standard is crucial for correcting matrix effects and improving accuracy in both methods. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of p,p'-DDE in human serum using GC-MS/MS with either Liquid-Liquid Extraction (LLE) or QuEChERS for sample preparation.
Method 1: GC-MS/MS with Liquid-Liquid Extraction (LLE)
This traditional method is known for its robustness and high recovery rates.
1. Sample Preparation:
- To 1 mL of human serum, add the this compound internal standard.
- Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol).
- Vortex and centrifuge to separate the protein pellet.
- The supernatant is then subjected to liquid-liquid extraction using a non-polar solvent such as hexane or a mixture of hexane and dichloromethane.
- The organic layer is separated, evaporated to dryness, and reconstituted in a suitable solvent for GC-MS/MS analysis.
2. GC-MS/MS Analysis:
- Gas Chromatograph (GC): Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5MS).
- Injector: Splitless injection mode.
- Oven Temperature Program: A programmed temperature ramp to ensure separation of p,p'-DDE from other matrix components.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both p,p'-DDE and this compound.
Method 2: GC-MS/MS with QuEChERS Extraction
The QuEChERS method offers a more streamlined and higher-throughput alternative to LLE.
1. Sample Preparation (QuEChERS):
- To a measured amount of serum, add the this compound internal standard.
- Add acetonitrile and a salt mixture (commonly magnesium sulfate and sodium chloride) to the sample in a centrifuge tube.
- Shake vigorously to ensure thorough mixing and extraction.
- Centrifuge to separate the phases.
- An aliquot of the acetonitrile supernatant is then subjected to a dispersive solid-phase extraction (dSPE) cleanup step. This involves adding a sorbent (e.g., PSA, C18) to remove interfering matrix components.
- After another centrifugation step, the final extract is ready for GC-MS/MS analysis.
2. GC-MS/MS Analysis:
- The GC-MS/MS parameters are similar to those used for the LLE method, with MRM mode for quantification.
Method Validation with Certified Reference Materials
The cross-validation of these methods should be performed using a Certified Reference Material (CRM) with a known concentration of p,p'-DDE in a similar matrix (e.g., human serum or animal tissue). The validation process involves analyzing the CRM and comparing the measured concentration to the certified value. This allows for an objective assessment of the method's accuracy and trueness. The use of a deuterated internal standard like this compound is critical in this process to correct for any extraction inefficiencies or matrix-induced signal suppression or enhancement.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two described methods.
Caption: Workflow for p,p'-DDE analysis using LLE and GC-MS/MS.
Caption: Workflow for p,p'-DDE analysis using QuEChERS and GC-MS/MS.
References
- 1. Inverse and Direct Effect of Serum DDE Exposure on the Distribution of Leukocyte Telomere Length in Brazilian Adults: The Pró-Saúde Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different ionization techniques for p,p'-DDE-d8 analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a deuterated analog of the persistent organic pollutant p,p'-DDE, is critical in environmental monitoring, human exposure studies, and toxicological research. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for this purpose, and the selection of an appropriate ionization technique is paramount to achieving the desired sensitivity, selectivity, and robustness. This guide provides an objective comparison of different ionization techniques for the analysis of this compound, supported by experimental data and detailed methodologies.
Comparison of Key Performance Parameters
The performance of different ionization techniques for the analysis of this compound can be evaluated based on several key metrics. The following table summarizes typical performance characteristics for Electron Ionization (EI), Negative Chemical Ionization (NCI), Positive Chemical Ionization (PCI), and Atmospheric Pressure Chemical Ionization (APCI). It is important to note that the data presented is largely based on studies of the non-deuterated p,p'-DDE, as its ionization behavior is expected to be very similar to its deuterated counterpart, with the primary difference being the mass-to-charge ratio (m/z) of the resulting ions.
| Ionization Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Accuracy (Recovery %) |
| Electron Ionization (EI) | 0.5 - 9.0 ng/g[1] | 3.0 - 30 ng/g[1] | > 0.99[2][3] | < 15%[4] | 70 - 124% |
| Negative Chemical Ionization (NCI) | 2.5 - 10 pg/µL | Typically < 10 µg/kg | > 0.999 | < 15% | 70 - 120% |
| Positive Chemical Ionization (PCI) | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Atmospheric Pressure Chemical Ionization (APCI) | 1 - 250 pg (on-column) | Data not readily available | > 0.99 | < 16% | ~60 - 100% |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of this compound using different ionization techniques coupled with GC-MS.
Gas Chromatography (GC) Conditions (Common for all techniques)
-
GC System: Agilent 7890A or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Split/splitless injector at 250-280°C, operated in splitless mode.
-
Oven Temperature Program: Initial temperature of 70-100°C for 1-2 minutes, ramped to 150-170°C at 15-40°C/min, then to 280-310°C at 5-10°C/min, with a final hold for 2-7 minutes.
Mass Spectrometry (MS) Conditions
1. Electron Ionization (EI)
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 200-270°C.
-
Electron Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions for this compound: The mass spectrum of p,p'-DDE shows characteristic fragments. For the d8 analog, the corresponding ions would be monitored (e.g., based on the fragmentation of the non-deuterated p,p'-DDE which includes ions at m/z 318, 246, and 176). The molecular ion for this compound would be at m/z 326.
2. Negative Chemical Ionization (NCI)
-
Ion Source: Chemical Ionization (CI).
-
Ion Source Temperature: Typically lower than EI, around 150-250°C.
-
Reagent Gas: Methane or ammonia is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Principle: NCI is highly sensitive for electronegative compounds like this compound due to the presence of chlorine atoms. The process often involves electron capture, leading to the formation of a stable molecular anion with minimal fragmentation.
3. Positive Chemical Ionization (PCI)
-
Ion Source: Chemical Ionization (CI).
-
Ion Source Temperature: 200-250°C.
-
Reagent Gas: Methane, isobutane, or ammonia.
-
Acquisition Mode: Full scan or SIM.
-
Principle: In PCI, reagent gas ions transfer a proton to the analyte molecule, resulting in a protonated molecule [M+H]⁺. This is a softer ionization technique than EI, often preserving the molecular ion. However, for non-polar compounds like p,p'-DDE, this technique is less common.
4. Atmospheric Pressure Chemical Ionization (APCI)
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Vaporizer Temperature: 350-450°C.
-
Corona Discharge Current: 2-5 µA.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for tandem MS.
-
Principle: The sample is vaporized and then ionized by a corona discharge at atmospheric pressure. APCI is suitable for a wide range of compounds, including less polar ones, and is known for its robustness and reduced matrix effects compared to other techniques.
Workflow and Ionization Mechanisms
The following diagrams illustrate the general workflow for GC-MS analysis and the fundamental principles of the compared ionization techniques.
Caption: General workflow for the analysis of this compound by GC-MS.
Caption: Simplified diagrams of common ionization mechanisms in GC-MS.
References
A Researcher's Guide to Uncertainty in p,p'-DDE Measurements: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) is critical for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical products. The use of an isotope-labeled internal standard, p,p'-DDE-d8, in conjunction with mass spectrometry is a cornerstone of achieving precise and reliable results. However, understanding and quantifying the uncertainty associated with these measurements is paramount for data of the highest quality. This guide provides a comparative analysis of two primary approaches for assessing the uncertainty budget in p,p'-DDE measurements: the "bottom-up" and "top-down" methods.
Unveiling Uncertainty: Two Methodological Lenses
The estimation of measurement uncertainty can be broadly categorized into two approaches. The "bottom-up" method involves a meticulous identification and quantification of every individual source of uncertainty throughout the analytical process. In contrast, the "top-down" approach utilizes data from method validation studies and ongoing quality control to estimate the overall measurement uncertainty.
The "Bottom-Up" Approach: A Granular Examination
This method requires a comprehensive breakdown of the entire analytical procedure to identify all potential sources of uncertainty. For the analysis of p,p'-DDE using this compound, these sources can be grouped into several key stages, as illustrated in the cause-and-effect diagram below. Each of these components contributes to the combined uncertainty of the final measurement.
The "Top-Down" Approach: A Holistic View
The "top-down" approach leverages data from method validation and ongoing quality control to estimate the overall measurement uncertainty. This method is often considered more practical for routine analysis as it inherently accounts for the combined effects of many individual uncertainty sources. The primary components of a "top-down" uncertainty budget are derived from the evaluation of precision (repeatability and intermediate precision) and bias.
Quantitative Comparison of Uncertainty Budgets
The following table provides a hypothetical but realistic comparison of the uncertainty budgets for the "bottom-up" and "top-down" approaches for the measurement of p,p'-DDE at a concentration of 10 ng/g.
| Uncertainty Component | "Bottom-Up" Approach: Relative Standard Uncertainty (u_rel, %) | "Top-Down" Approach: Relative Standard Uncertainty (u_rel, %) | Notes |
| Purity of Standards | |||
| p,p'-DDE Standard | 1.0 | - | From Certificate of Analysis. |
| This compound Standard | 1.2 | - | From Certificate of Analysis. |
| Preparation of Standards & Samples | |||
| Weighing (Standards & Sample) | 0.5 | - | Based on balance calibration certificate and repeatability. |
| Volumetric Glassware | 0.8 | - | Based on manufacturer's specifications and temperature effects. |
| Instrumental Analysis | |||
| Calibration Curve Fit | 2.0 | - | From regression analysis of the calibration data. |
| Method Performance | |||
| Repeatability (within-run precision) | 2.5 | 3.0 | Calculated from replicate analyses of a quality control sample. |
| Intermediate Precision (between-run) | - | 4.0 | Determined from long-term quality control data. |
| Method and Laboratory Bias | |||
| Bias (from CRM analysis) | 1.5 | 2.5 | Uncertainty associated with the bias determined from analysis of a Certified Reference Material. |
| Combined Standard Uncertainty (u_c) | 3.8 | 5.6 | Calculated by combining the individual uncertainties (sum of squares). |
| Expanded Uncertainty (U) (k=2) | 7.6 | 11.2 | Provides a 95% confidence interval. |
Experimental Protocols
A robust assessment of uncertainty is intrinsically linked to a well-defined and controlled experimental protocol. The following is a synthesized methodology for the determination of p,p'-DDE in environmental samples, drawing from established methods such as EPA 8081B and USGS guidelines for pesticide analysis.
Sample Preparation
-
Extraction: A 10 g homogenized sample (e.g., soil, sediment) is accurately weighed and mixed with anhydrous sodium sulfate to remove moisture. The sample is then extracted with an appropriate solvent, such as a hexane/acetone mixture, using a technique like pressurized fluid extraction (PFE) or Soxhlet extraction. The this compound internal standard is added to the sample prior to extraction.
-
Cleanup: The raw extract is concentrated and subjected to a cleanup procedure to remove interfering co-extractives. This may involve techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges.
Instrumental Analysis (GC-MS)
-
Gas Chromatography (GC): A gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is used for the separation of p,p'-DDE and this compound.
-
Oven Temperature Program: An initial temperature of 100°C is held for 2 minutes, then ramped at 15°C/min to 180°C, and then at 5°C/min to 300°C, with a final hold for 5 minutes.
-
Injector: Splitless injection at 250°C.
-
-
Mass Spectrometry (MS): A mass spectrometer operating in selected ion monitoring (SIM) mode is used for detection and quantification.
-
Quantification Ions: Specific ions for p,p'-DDE (e.g., m/z 246, 318) and this compound (e.g., m/z 254, 326) are monitored.
-
Calibration
A multi-point calibration curve is prepared using standards containing known concentrations of p,p'-DDE and a constant concentration of the this compound internal standard. The ratio of the peak area of p,p'-DDE to that of this compound is plotted against the concentration of p,p'-DDE.
Logical Workflow for Uncertainty Assessment
The process of determining the uncertainty budget follows a logical sequence, whether pursuing a "bottom-up" or "top-down" approach.
Conclusion
Both the "bottom-up" and "top-down" approaches provide valid frameworks for assessing the uncertainty in p,p'-DDE measurements. The "bottom-up" method offers a detailed understanding of the contribution of each step in the analytical process, which can be invaluable for method development and troubleshooting. The "top-down" approach, while less granular, provides a pragmatic and holistic estimate of uncertainty that is well-suited for routine laboratory operations. The choice of approach will depend on the specific requirements of the analysis, the availability of validation and quality control data, and the desired level of detail in the uncertainty budget. For the highest confidence in reported results, a combination of both approaches can be particularly powerful, with the "top-down" assessment validating the more detailed "bottom-up" analysis.
performance characteristics of p,p'-DDE-d8 in different environmental sample types
An objective comparison of the performance characteristics of the deuterated internal standard, p,p'-DDE-d8, in the analysis of its native analogue in diverse environmental matrices. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data and detailed methodologies necessary to assess its suitability for their analytical needs.
In the precise world of environmental analysis, the accurate quantification of persistent organic pollutants (POPs) like p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) is paramount. The use of isotopically labeled internal standards is a cornerstone of robust analytical methodology, compensating for variations in sample preparation and instrumental analysis. Among these, the deuterated analogue, this compound, has emerged as a widely utilized tool. This guide delves into the performance characteristics of this compound across various environmental sample types, offering a comparative overview based on available experimental data.
Performance Across Environmental Matrices: A Tabular Comparison
The efficacy of an internal standard is judged by its ability to mimic the behavior of the target analyte throughout the analytical process, ensuring accurate quantification. Key performance indicators include recovery, precision (measured as relative standard deviation or RSD), and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance of methods utilizing this compound for the analysis of p,p'-DDE in different environmental sample types.
Table 1: Performance of this compound in Biota (Fish Tissue)
| Parameter | Result | Reference |
| Average Recovery | 73-112% | [1] |
| Relative Standard Deviation (RSD) | 1.4-17.9% | [1] |
| Limit of Detection (LOD) | 0.6-8.3 µg/kg | [1] |
| Limit of Quantification (LOQ) | 2-25 µg/kg | [1] |
Table 2: Performance in Water and Sediment
| Matrix | Average Recovery | Relative Standard Deviation (RSD) | Reference |
| Water | 88-106% | <20% | [2] |
| Sediment | 88-106% | <20% |
Note: While the referenced study for water and sediment provides these general performance characteristics for a multi-analyte method including p,p'-DDE, it does not explicitly state that this compound was the internal standard used for this specific analyte.
Data on the performance of this compound in soil and air matrices from the reviewed literature is currently limited.
The Isotopic Competitor: this compound vs. ¹³C-p,p'-DDE
While deuterated standards like this compound are common, ¹³C-labeled analogues are often considered the "gold standard" in isotope dilution mass spectrometry. The choice between them involves a trade-off between cost and potential analytical challenges.
Table 3: Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | Deuterium (d) Labeled (e.g., this compound) | ¹³C Labeled (e.g., ¹³C-p,p'-DDE) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the native analyte. | Co-elutes perfectly with the native analyte. | Perfect co-elution is crucial for accurate compensation of matrix effects, as the analyte and internal standard experience the exact same conditions. A slight shift in retention time with deuterated standards could lead to minor inaccuracies in highly complex matrices. |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange (D for H) under certain conditions, although less likely for C-D bonds. | Highly stable, as the ¹³C atoms are integral to the carbon skeleton of the molecule and not prone to exchange. | For most applications, the stability of this compound is sufficient. However, for methods involving harsh chemical treatments, ¹³C-labeling offers superior stability. |
| Mass Difference | Provides a significant mass difference from the native analyte. | Provides a clear and distinct mass difference. | Both labeling techniques provide a sufficient mass shift for clear differentiation in mass spectrometry. |
| Cost and Availability | Generally more readily available and less expensive to synthesize. | Typically more expensive and may have more limited availability. | Budgetary constraints and the availability of standards are practical considerations for many laboratories. |
Experimental Methodologies: A Closer Look
The following section details a representative experimental protocol for the analysis of p,p'-DDE in fish tissue using this compound as an internal standard, based on a validated method.
Sample Preparation and Extraction (Fish Tissue)
A liquid-liquid extraction (LLE) method is employed for the extraction of p,p'-DDE from fish tissue.
Caption: Workflow for the analysis of p,p'-DDE in fish tissue.
Protocol:
-
Sample Homogenization: A representative portion of the fish tissue is homogenized to ensure uniformity.
-
Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.
-
Extraction: The sample is extracted with a suitable organic solvent mixture, such as n-hexane and dichloromethane. This step is typically performed multiple times to ensure complete extraction of the analytes.
-
Cleanup: The resulting extract is subjected to a cleanup procedure to remove interfering co-extracted substances like lipids. Gel Permeation Chromatography (GPC) is a common technique for this purpose.
-
Concentration: The cleaned extract is concentrated to a small volume under a gentle stream of nitrogen.
-
Analysis: The final extract is analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Instrumental Analysis: GC-MS/MS
The quantitative analysis is performed using a GC-MS/MS system, which provides high selectivity and sensitivity.
Caption: Schematic of a triple quadrupole GC-MS/MS system.
Typical GC-MS/MS Parameters:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).
-
Mass Spectrometer (MS): A triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both p,p'-DDE and this compound to ensure selective and sensitive detection. For p,p'-DDE, a common transition is m/z 318 -> 246. For this compound, the corresponding transition would be m/z 326 -> 252.
Conclusion: A Reliable Workhorse for Environmental Monitoring
Based on the available data, this compound demonstrates reliable performance as an internal standard for the quantification of p,p'-DDE in various environmental matrices, particularly in biota. Its use in validated methods yields good recovery and precision.
While ¹³C-labeled internal standards may offer theoretical advantages in terms of chromatographic co-elution and isotopic stability, the performance of this compound is sufficient for a wide range of applications. The choice between deuterated and ¹³C-labeled standards will ultimately depend on the specific requirements of the analysis, the complexity of the sample matrix, and budgetary considerations. For routine monitoring and in the absence of extreme analytical challenges, this compound remains a cost-effective and scientifically sound choice for ensuring the accuracy and reliability of p,p'-DDE quantification in environmental samples. Further research providing direct comparative data and performance characteristics in matrices such as soil and air would be beneficial for a more comprehensive assessment.
References
Safety Operating Guide
Essential Safety and Logistics for Handling p,p'-DDE-d8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling p,p'-DDE-d8. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and maintaining experimental integrity.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 4,4'-DDE d8, 1,1'-(2,2-dichloroethenylidene)bis[4-chloro-benzene]-d8
Hazard Summary: p,p'-DDE, the non-deuterated form of this compound, is classified as toxic if swallowed, a suspected carcinogen, and can cause organ damage through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects. Due to its structural similarity, this compound should be handled with the same precautions as its non-labeled counterpart. The primary hazards associated with p,p'-DDE are toxicological, stemming from its properties as an organochlorine pesticide.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using for any additional requirements.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Never wear leather or cotton gloves. |
| Body | Laboratory coat or coveralls | A lab coat should be worn over personal clothing. For larger quantities or potential for splashing, chemical-resistant coveralls are advised. |
| Eyes | Safety glasses with side shields or goggles | Tightly fitting safety goggles are recommended to protect against splashes. A face shield may be necessary when handling larger quantities. |
| Respiratory | Respirator (if required) | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if the SDS specifies it. |
| Feet | Closed-toe shoes | Shoes should be made of a material that does not absorb chemicals. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. Have a chemical spill kit available that is appropriate for chlorinated organic compounds.
2. Handling:
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Weighing and Transfer: If handling a solid form, weigh it out in a fume hood to avoid inhalation of any dust. Use appropriate tools (e.g., spatula, weighing paper) to minimize the generation of dust. For solutions, use a calibrated pipette or syringe for accurate and safe transfer.
-
Spill Prevention: Handle the compound over a tray or other secondary containment to catch any spills.
3. Storage:
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is typically 4°C.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
1. Waste Segregation:
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents. Do not mix with other waste streams unless compatible.
2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Decontamination: Decontaminate all work surfaces and equipment after use with an appropriate solvent (e.g., ethanol, acetone), collecting the cleaning materials as hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
